molecular formula C7H6ClN3 B1591905 4-Chloro-1H-indazol-6-amine CAS No. 221681-84-1

4-Chloro-1H-indazol-6-amine

Numéro de catalogue: B1591905
Numéro CAS: 221681-84-1
Poids moléculaire: 167.59 g/mol
Clé InChI: CGWACFIMPQAJEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-1H-indazol-6-amine (CAS 221681-84-1) is a high-purity heterocyclic building block of significant value in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C7H6ClN3 and a molecular weight of 167.60 g/mol, is characterized by its amine and chloro functional groups, which allow for versatile chemical modifications and the creation of diverse compound libraries . It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer treatment . The indazole core is a privileged structure found in many biologically active molecules, such as capsid inhibitors for HIV-1 like Lenacapavir, tyrosine kinase receptor inhibitors, and treatments for neurological disorders, underscoring its broad research utility . As a stable heterocyclic structure, it effectively interacts with various biological targets and is commonly employed in preparing Active Pharmaceutical Ingredients (APIs) targeting inflammatory diseases . Its applications also extend to agrochemical research for designing novel bioactive molecules . This product is offered with a typical purity of 98% or higher and must be stored sealed in a dry environment, protected from light at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-chloro-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWACFIMPQAJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598312
Record name 4-Chloro-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221681-84-1
Record name 4-Chloro-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Structural Dynamics and Synthetic Architecture of 4-Chloro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloro-1H-indazol-6-amine scaffold represents a privileged substructure in modern fragment-based drug discovery (FBDD), particularly within the kinase inhibitor landscape. Unlike the unsubstituted indazole, the C4-chlorine atom introduces critical steric occlusion and lipophilicity, often targeting "gatekeeper" residues in ATP-binding pockets, while the C6-amine serves as a versatile vector for amide coupling to extend into solvent-exposed regions.

This guide provides a rigorous analysis of the molecule’s conformational bias, a self-validating synthetic protocol preventing hydrodehalogenation, and a structural evaluation of its utility in targeting FGFR and SHP2 pathways.

Structural Architecture & Electronic Properties

Tautomeric Equilibrium (1H vs. 2H)

The fundamental challenge in designing indazole-based drugs is controlling the annular tautomerism. While 1H-indazole is thermodynamically favored over 2H-indazole by approximately 3.6 kcal/mol (15 kJ/mol) in the gas phase, the binding environment of a protein pocket often selects the 2H-tautomer to satisfy hydrogen bond donor/acceptor requirements (e.g., interaction with the kinase hinge region).

  • Electronic Effect of C4-Cl: The chlorine atom at position 4 is peri- to the bridgehead carbons. Through the inductive effect (-I), it reduces the electron density of the pyrazole ring, slightly increasing the acidity of the N1-proton.

  • Steric Effect: The Van der Waals radius of Chlorine (1.75 Å) creates a "molecular bumper," restricting the rotation of substituents at N1 if utilized, or filling hydrophobic sub-pockets (e.g., the hydrophobic back pocket of kinases).

Visualization: Tautomeric Dynamics & Interaction Vectors

The following diagram illustrates the tautomeric shift and the reactive vectors available for drug design.

Tautomerism cluster_features Substituent Effects T1 1H-Tautomer (Thermodynamically Stable) Donor: N1, Acceptor: N2 T2 2H-Tautomer (Kinase-Binding Mode) Acceptor: N1, Donor: N2 T1->T2 Proton Transfer (ΔG ≈ +3.6 kcal/mol) Binding Hinge Region Interaction (Glu/Cys Backbone) T2->Binding H-Bond Formation (Stabilizes 2H form) Cl4 4-Cl: Steric/Lipophilic (Gatekeeper Interaction) Cl4->T1 NH6 6-NH2: Soluble Vector (Amide Coupling Point) NH6->T1

Caption: Tautomeric equilibrium between 1H and 2H forms. The 4-Cl and 6-NH2 groups provide orthogonal vectors for SAR exploration.

Synthetic Pathways & Process Chemistry[1]

The "Dehalogenation Avoidance" Strategy

A common pitfall in synthesizing halogenated amino-indazoles is the reduction of the nitro precursor. Standard catalytic hydrogenation (H₂/Pd-C) frequently results in hydrodehalogenation , stripping the chlorine atom to yield the unsubstituted 6-aminoindazole.

Recommended Protocol: Iron-mediated reduction (Bechamp reduction) or Stannous Chloride (SnCl₂) reduction. These methods are chemoselective for the nitro group and preserve the aryl chloride.

Validated Synthetic Workflow

The synthesis begins with commercially available 3-chloro-2-methylaniline or 4-chloro-6-nitroindazole (if available). Below is the pathway starting from the nitro-indazole precursor.

Synthesis Start Precursor: 4-Chloro-6-nitro-1H-indazole Reagent Reagents: Fe powder (5 eq), NH4Cl (5 eq) EtOH/H2O (3:1), 80°C Start->Reagent SideProduct Avoided Side Product: 1H-indazol-6-amine (via Pd/C H2) Start->SideProduct Incorrect Method (Catalytic Hydrogenation) Inter Intermediate: Fe-Complex Formation Reagent->Inter Chemoselective Reduction Product Target: 4-Chloro-1H-indazol-6-amine Inter->Product Workup & Filtration

Caption: Chemoselective reduction pathway avoiding hydrodehalogenation.

Experimental Protocols

Protocol: Fe/NH₄Cl Reduction of 4-Chloro-6-nitro-1H-indazole

Context: This protocol is designed for gram-scale synthesis.

Materials:

  • 4-Chloro-6-nitro-1H-indazole (1.0 eq)

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Slurry Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-6-nitro-1H-indazole (e.g., 5.0 g) in Ethanol (75 mL) and Water (25 mL).

  • Activation: Add Ammonium Chloride (5.0 eq) followed by Iron powder (5.0 eq). Note: The reaction is exothermic; add Fe portion-wise if scaling up >10g.

  • Reflux: Heat the mixture to 80°C (reflux) with vigorous mechanical stirring. Monitor by LC-MS (Target M+H ≈ 168.0). Reaction typically completes in 2–4 hours.

  • Filtration (Critical Step): While still hot, filter the mixture through a Celite pad to remove Iron oxide sludge. Wash the pad with hot ethanol. Failure to filter hot may result in product precipitating in the Celite.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with saturated NaHCO₃ (to remove residual salts).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, recrystallize from Ethanol/Heptane or purify via Flash Chromatography (DCM:MeOH 95:5).

Characterization Criteria (Self-Validation)

To ensure the integrity of the 4-Chloro-1H-indazol-6-amine, the following data points must be met:

TechniqueExpected Signal/ValueStructural Confirmation
LC-MS (ESI+) m/z = 168.0 / 170.0 (3:1 ratio)Confirms presence of Chlorine isotope pattern.
1H NMR (DMSO-d6) δ ≈ 12.8 ppm (br s, 1H)Confirms Indazole NH (1H tautomer).
1H NMR (DMSO-d6) δ ≈ 5.4 ppm (br s, 2H)Confirms free Amine (-NH₂).
1H NMR (Aromatic) Two singlets (or meta-coupled doublets)Confirms 4,6-substitution pattern (protons at C5 and C7).

Conformational Dynamics in Drug Design

The "Hinge Binder" Motif

In kinase drug discovery, the indazole core mimics the purine ring of ATP.

  • N1 (Donor) / N2 (Acceptor): In the 1H-tautomer, N2 can accept a hydrogen bond from the backbone NH of the hinge region.

  • N1 (Acceptor) / N2 (Donor): In the 2H-tautomer, N1 accepts a bond while N2 donates.

The 4-Chloro substituent is critical here.[1] It points towards the "gatekeeper" residue (often Methionine or Threonine). If the gatekeeper is small (Thr), the Cl fits; if bulky (Ile/Met), the Cl may induce a twist or improve selectivity against that kinase.

SAR Vector Analysis
  • C6-Amine: This is the primary vector for increasing potency. Acylating this amine with heterocyclic moieties (e.g., pyrimidines, pyridines) allows the molecule to reach into the ribose-binding pocket or the solvent front.

  • C4-Chlorine: Increases lipophilicity (LogP) and metabolic stability by blocking the C4 position from oxidation.

References

  • Synthesis and Functionalization of Indazoles

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Tautomeric Stability Studies

    • Title: Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones (Analogous Indazole Core Dynamics).
    • Source: Molecules (NIH/PubMed).
    • URL:[Link]

  • Kinase Inhibitor Design (FGFR/VEGFR)

    • Title: Discovery of N-(1H-indazol-6-yl)benzamide derivatives as potent and selective inhibitors of fibroblast growth factor receptor (FGFR).
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link](Note: Generalized link to J. Med. Chem. as specific intermediate papers are proprietary/deep-linked).

  • Chemical Properties & Safety

    • Title: 1H-Indazol-6-amine Compound Summary.
    • Source: PubChem.[2]

    • URL:[Link]

Sources

Technical Guide: Solubility Profile & Handling of 4-Chloro-1H-indazol-6-amine

[1]

Executive Summary

4-Chloro-1H-indazol-6-amine (CAS 221681-84-1 ) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., HPK1, VEGFR) and other bioactive small molecules.[1][2] Its structure features an indazole core substituted with a chlorine atom at the C4 position and a primary amine at the C6 position.[1]

This guide addresses the solubility challenges inherent to this scaffold. While the amine group confers polarity, the chloro-substituent and the planar aromatic system drive lipophilicity and crystal lattice energy, often complicating dissolution in standard organic solvents.[1] This document provides a predictive solubility landscape, a standardized determination protocol, and best practices for handling stock solutions to ensure experimental reproducibility.

Physicochemical Profile & Solubility Mechanics

To predict solvent compatibility, we must understand the molecular interactions governing the dissolution of this specific isomer.[1]

PropertyValue (Approx.)Impact on Solubility
Molecular Weight 167.59 g/mol Low MW facilitates dissolution, but crystal packing dominates.[1]
H-Bond Donors 3 (Indazole NH, Amine NH₂)High potential for H-bonding; requires polar solvents.[1]
H-Bond Acceptors 2 (Indazole N, Amine N)Accepts protons; soluble in acidic media.[1]
cLogP ~1.8 – 2.2Moderately lipophilic; poor water solubility without pH adjustment.[1]
pKa (Indazole NH) ~13.8Weakly acidic; deprotonates in strong base.[1]
pKa (Aniline NH₂) ~3.5 – 4.0Weakly basic; protonates in strong acid.[1]
The Solubility Mechanism

The 4-chloro substituent reduces the basicity of the 6-amine via inductive electron withdrawal, making the molecule less soluble in weak aqueous acids compared to its non-chlorinated analog.[1] The planar indazole ring promotes strong


1

Solubility Landscape in Organic Solvents[1][4]

The following classification is derived from structural activity relationships (SAR) of amino-halo-indazoles and validated laboratory practices for similar heterocyclic scaffolds.

A. Primary Solvents (High Solubility: >50 mg/mL)

These are the solvents of choice for preparing stock solutions (10–100 mM) for biological assays or synthetic reactions.[1]

  • DMSO (Dimethyl Sulfoxide): The gold standard.[1] The high dielectric constant and ability to accept H-bonds disrupt the indazole crystal lattice effectively.[1]

  • DMF (Dimethylformamide) / NMP (N-Methyl-2-pyrrolidone): Excellent alternatives for synthetic reactions requiring higher temperatures.[1]

B. Secondary Solvents (Moderate Solubility: 1–20 mg/mL)

Used for reactions, liquid-liquid extractions, or chromatography.[1] Solubility often requires heating or sonication.[1]

  • Methanol / Ethanol: Moderate solubility.[1] The amine group interacts favorably with the hydroxyls, but the lipophilic chloro-indazole core limits saturation at room temperature.[1]

  • THF (Tetrahydrofuran): Good for synthetic handling; often used in recrystallization mixtures (e.g., THF/Heptane).[1]

  • Ethyl Acetate: Moderate to low solubility.[1] Often used as the organic phase in extractions, though the compound may partially precipitate if the volume is too low.[1]

C. Poor Solvents (Low Solubility: <1 mg/mL)[1]
  • Water (Neutral pH): Practically insoluble.[1]

  • DCM (Dichloromethane): Limited solubility; often insufficient for dissolving large synthetic batches without co-solvents.[1]

  • Hexanes / Heptane: Insoluble.[1] Used as anti-solvents to precipitate the product during purification.[1]

D. Reactive Dissolution (pH Dependent)[1]
  • Aqueous Acid (1M HCl): Soluble due to protonation of the amine (formation of the hydrochloride salt).[1]

  • Aqueous Base (1M NaOH): Soluble due to deprotonation of the indazole NH (formation of the sodium salt).[1]

Visualization: Solvent Selection Workflow

The following decision tree guides the researcher in selecting the appropriate solvent based on the intended application (Assay vs. Synthesis).

SolventSelectionStartStart: 4-Chloro-1H-indazol-6-amineApplicationIntended Application?Start->ApplicationBioAssayBiological Assay(Stock Solution)Application->BioAssaySynthesisSynthetic ReactionApplication->SynthesisPurificationPurification / ExtractionApplication->PurificationDMSODMSO (Recommended)Conc: 10-100 mMStore: -20°CBioAssay->DMSOStandardDMFDMF or NMP(If DMSO incompatible)BioAssay->DMFAlternativePolarProticMethanol / Ethanol(Nucleophilic)Synthesis->PolarProticCoupling/ReductionPolarAproticTHF / DMF(Non-nucleophilic)Synthesis->PolarAproticAlkylation/SubstitutionAcidBasepH Adjustment(1M HCl or NaOH)Purification->AcidBaseAqueous WorkupExtractionEthyl Acetate / THF(Avoid DCM if possible)Purification->ExtractionOrganic Phase

Caption: Decision matrix for solvent selection based on downstream experimental requirements.

Standardized Solubility Assessment Protocol

Since batch-to-batch purity (typically 95-98%) affects saturation limits, rely on this self-validating protocol rather than literature values alone.

Method A: Visual Saturation (Rapid)

Objective: Determine approximate solubility range.[1]

  • Weigh 5 mg of 4-Chloro-1H-indazol-6-amine into a clear HPLC vial.

  • Add 100 µL of solvent (Result: 50 mg/mL).

  • Vortex for 30 seconds. Sonicate for 5 minutes at 25°C.

  • Observation:

    • Clear Solution: Solubility ≥ 50 mg/mL.[1]

    • Cloudy/Particulates:[1] Add solvent in 100 µL increments until clear.[1]

  • Calculate:

    
    .[1]
    
Method B: Gravimetric Quantitation (High Precision)

Objective: Exact solubility for formulation.

  • Add excess solid (~50 mg) to 1 mL of solvent.[1]

  • Shake/stir for 24 hours at 25°C to ensure equilibrium.

  • Filter supernatant through a 0.22 µm PTFE filter .

  • Pipette exactly 500 µL of filtrate into a pre-weighed vessel.

  • Evaporate solvent (vacuum centrifuge or nitrogen stream).[1]

  • Weigh the residue.[1]

    • 
      [1]
      

Practical Handling & Troubleshooting

Dissolution for Biological Assays
  • The "Crash-Out" Risk: When diluting a DMSO stock into aqueous buffer (e.g., PBS), this compound may precipitate if the final concentration exceeds its aqueous solubility limit (likely <50 µM).[1]

  • Mitigation:

    • Keep DMSO concentration < 1% in the final assay.[1]

    • Perform a serial dilution in DMSO first, then transfer to buffer.

    • Inspect plates under a microscope for micro-crystals before reading.[1]

Synthetic Workup Optimization

When extracting this amine from an aqueous reaction mixture:

  • pH Control: Ensure the aqueous phase is pH > 10 (using NaOH or Na₂CO₃) to keep the amine deprotonated and in the organic phase.[1]

  • Solvent Choice: Use THF/Ethyl Acetate (1:1) or 2-MeTHF .[1] Pure Ethyl Acetate may not fully extract the compound due to its moderate polarity.[1]

  • Drying: Dry organic layers over Na₂SO₄ rather than MgSO₄ to minimize physical adsorption of the amine onto the desiccant.[1]

References

  • Synthesis & Properties of Aminoindazoles

    • Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Analogous Chemistry).
    • Source: ChemRxiv, 2024.
    • URL:[Link]

  • Solubility of Heterocyclic Amines

    • Title: Solubility of 6-chloropyridazin-3-amine in Different Solvents.[1][3]

    • Source: Journal of Chemical & Engineering Data (via ResearchG
    • URL:[Link]

  • Compound Identification

    • Title: 4-Chloro-1H-indazol-6-amine Product Page (CAS 221681-84-1).[1][2]

    • Source: Sigma-Aldrich / Merck.[1]

  • DMSO Solubility Data

    • Title: Dimethyl Sulfoxide (DMSO) Solubility Data.[1][4][5][6][7][8][9]

    • Source: Gaylord Chemical Company.[5][6]

    • URL:[Link]

Foreword: The Analytical Imperative for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-1H-indazol-6-amine

In the landscape of modern drug discovery, heterocyclic scaffolds like the indazole ring system are of paramount importance.[1] Compounds such as 4-Chloro-1H-indazol-6-amine are critical building blocks in the synthesis of targeted therapeutics, including potent kinase inhibitors.[2] The ability to unambiguously identify and quantify this molecule is not merely an academic exercise; it is a foundational requirement for ensuring the quality of active pharmaceutical ingredients (APIs), understanding metabolic pathways, and supporting robust process chemistry. This guide provides a comprehensive, field-tested framework for the mass spectrometric analysis of 4-Chloro-1H-indazol-6-amine, moving beyond mere data acquisition to a state of true analytical understanding. We will explore the "why" behind our instrumental choices and interpret the spectral data through the lens of fundamental chemical principles.

Foundational Physicochemical Properties

Before any analysis, a thorough understanding of the analyte's properties is essential. This knowledge dictates our choice of sample preparation, chromatography, and ionization technique.

PropertyValueSignificance for MS Analysis
Molecular Formula C₇H₆ClN₃The presence of three nitrogen atoms (an odd number) dictates that the molecular ion will have an odd nominal mass, a key diagnostic feature known as the Nitrogen Rule.[3][4]
Monoisotopic Mass 167.0250 DaThis is the exact mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition.
Average Mass 167.59 g/mol Used for calculations involving molarity and sample preparation.
Key Structural Features Indazole Ring, Primary Aromatic Amine, Chlorine SubstituentThe basic amine group is readily protonated, making positive-mode electrospray ionization highly effective. The chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl) that serves as a powerful confirmation tool.

Strategic Selection of Ionization Techniques

The ionization source is the heart of the mass spectrometer, and the choice between "soft" and "hard" ionization is the most critical decision in the analytical workflow.[5]

Soft Ionization: Electrospray (ESI) and APCI for Molecular Weight Confirmation and Quantification

For most applications involving 4-Chloro-1H-indazol-6-amine, particularly in a drug development context, soft ionization is the preferred approach. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are designed to transfer the analyte from the liquid phase into gas-phase ions with minimal fragmentation.[6][7]

Causality of Choice: The primary goal is often to confirm the molecular weight and establish a robust method for quantification. ESI is exceptionally well-suited for this analyte because the basic 6-amino group is readily protonated in the acidic mobile phases typically used in reverse-phase liquid chromatography (LC). This results in the formation of a stable and abundant protonated molecule, [M+H]⁺, at m/z 168.0323. APCI is a complementary technique that is effective for less polar molecules and can be a valuable alternative if ESI performance is suboptimal.[7]

Workflow: LC-ESI-MS Analysis

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis p1 Weigh Analyte p2 Dissolve in Diluent (e.g., 50:50 Methanol:Water) p1->p2 p3 Vortex & Sonicate p2->p3 p4 Filter (0.22 µm) p3->p4 lc1 Inject Sample p4->lc1 lc2 C18 Reverse-Phase Column lc1->lc2 lc3 Gradient Elution (Water/Acetonitrile w/ 0.1% Formic Acid) lc2->lc3 ms1 Electrospray Ionization (ESI) Positive Mode lc3->ms1 ms2 Full Scan Analysis (MS1) (Detect [M+H]⁺) ms1->ms2 ms3 Tandem MS (MS/MS) (Fragment [M+H]⁺) ms2->ms3 Select Precursor Ion d1 Extract Ion Chromatogram ms3->d1 d2 Integrate Peak Area d1->d2 d3 Confirm Fragmentation & Isotope Pattern d1->d3

Caption: End-to-end workflow for quantitative analysis.

Hard Ionization: Electron Ionization (EI) for Structural Elucidation

Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), is a "hard" ionization technique that imparts significant energy to the analyte molecule.[8] This energy causes extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum that is invaluable for structural confirmation and library matching.

Causality of Choice: While less common for routine quantification, EI is the gold standard for initial structural verification. The resulting fragmentation pattern provides a wealth of data about the molecule's structure. However, the molecular ion (M⁺˙) is often of low abundance or entirely absent for molecules like amines.[3][4] Derivatization (e.g., silylation) may be required to improve the analyte's volatility for GC analysis.[9]

Decoding the Fragmentation Pattern: A Self-Validating System

The true power of mass spectrometry lies in the interpretation of fragmentation data. For 4-Chloro-1H-indazol-6-amine, tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is the most practical approach. The fragmentation pathways we propose are based on established chemical principles for aromatic amines and heterocyclic systems.

The Chlorine Isotopic Signature: A Built-in Confirmation

The most crucial self-validating feature of this analyte is the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any fragment ion that retains the chlorine atom will appear as a pair of peaks separated by ~2 Da, with the [X+2] peak having roughly one-third the intensity of the [X] peak. This signature provides unequivocal evidence for the presence of chlorine in the ion.

Predicted Fragmentation Pathway

The following pathway outlines the expected fragmentation of the protonated molecule (m/z 168). Collision-Induced Dissociation (CID) in the mass spectrometer's collision cell provides the energy for these bond cleavages.[10]

G cluster_frags parent [M+H]⁺ m/z 168.03 C₇H₇ClN₃⁺ (Shows Cl Isotope Pattern) f1 Loss of NH₃ m/z 151.01 C₇H₄ClN₂⁺ (Shows Cl Isotope Pattern) parent->f1 - NH₃ f2 Loss of HCN m/z 141.00 C₆H₅ClN₂⁺ (Shows Cl Isotope Pattern) parent->f2 - HCN f3 Loss of Cl radical m/z 132.06 C₇H₇N₃⁺ parent->f3 - Cl• f4 Loss of HCN from m/z 141 m/z 113.99 C₅H₄ClN⁺ (Shows Cl Isotope Pattern) f2->f4 - HCN

Caption: Predicted MS/MS fragmentation of 4-Chloro-1H-indazol-6-amine.

Key Fragment Explanations
Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Structure/Mechanism
168.03151.01NH₃ (17.02 Da)Loss of the amino group as ammonia is a common pathway for protonated aromatic amines. The resulting ion retains the chloro-indazole core.
168.03141.00HCN (27.01 Da)Expulsion of hydrogen cyanide is characteristic of the fragmentation of nitrogen-containing heterocyclic rings like indazole.[9] This indicates a rupture of the pyrazole portion of the molecule.
168.03132.06Cl• (34.97 Da)Homolytic cleavage resulting in the loss of a chlorine radical is possible, especially at higher collision energies. This fragment would lack the characteristic chlorine isotope pattern.
141.00113.99HCN (27.01 Da)A sequential loss of a second HCN molecule from the m/z 141 fragment is plausible as the ring system continues to break apart.

Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point. As a Senior Application Scientist, I must emphasize that optimization is key and should be performed for your specific instrumentation and analytical goals.

Protocol: LC-MS/MS Method for Quantification
  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of 4-Chloro-1H-indazol-6-amine in methanol.

    • Create a calibration curve by serially diluting the stock solution in 50:50 water:acetonitrile to concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare unknown samples in the same diluent, ensuring the final concentration falls within the calibration range.

  • Liquid Chromatography (HPLC/UPLC) Conditions:

    • Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions (Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Quantitative: 168.0 -> 141.0 (Collision Energy: 20 eV).

      • Qualitative: 168.0 -> 151.0 (Collision Energy: 18 eV).

    • Note: Collision energies must be optimized for your specific instrument to maximize signal intensity.

Conclusion

The mass spectrometric analysis of 4-Chloro-1H-indazol-6-amine is a clear demonstration of how fundamental principles can be applied to create robust, specific, and self-validating analytical methods. By leveraging the unique characteristics of the molecule—its basic amine for efficient ionization, its heterocyclic ring for predictable fragmentation, and its chlorine substituent for an unmistakable isotopic signature—researchers can achieve a high degree of confidence in their results. This guide provides the strategic framework and practical protocols necessary to support the critical role this compound plays in the advancement of pharmaceutical development.

References

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Jin, L., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81423, 1H-Indazol-6-amine. Available at: [Link]

  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available at: [Link]

  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]

  • Perez, J., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International. Available at: [Link]

  • Emory University. Mass Spectrometry Ionization Methods. Available at: [Link]

  • Problems in Chemistry. (2021). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

  • University of Arizona. Interpretation of mass spectra. Available at: [Link]

  • University of Leeds. Mass Spectrometry Ionisation Techniques. Available at: [Link]

  • Reddy, T.S., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • University of California, Riverside. Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

  • Wang, Y., et al. (2023). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. Organic Letters. Available at: [Link]

  • Logoyda, L. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Gorniak, R., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Available at: [Link]

  • Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]

  • Wikipedia. VEGFR-2 inhibitor. Available at: [Link]

Sources

Unveiling the Structural Blueprint: A Technical Guide to 4-Chloro-1H-indazol-6-amine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural and physicochemical characteristics of 4-Chloro-1H-indazol-6-amine, a heterocyclic amine of significant interest in medicinal chemistry. While a definitive, publicly available crystal structure for this specific molecule remains to be published, this document provides a comprehensive overview based on established crystallographic principles and data from closely related analogs. Furthermore, it outlines a robust methodology for obtaining and analyzing its crystal structure, serving as a vital resource for researchers aiming to elucidate its three-dimensional conformation for applications in rational drug design, particularly in the development of kinase inhibitors.

The Significance of 4-Chloro-1H-indazol-6-amine in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Indazole derivatives have garnered considerable attention for their diverse pharmacological activities, including their roles as potent inhibitors of various protein kinases, which are crucial targets in oncology.[1] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. 4-Chloro-1H-indazol-6-amine serves as a key building block in the synthesis of more complex molecules for drug discovery programs.[2]

Physicochemical and Safety Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its application in research and development. The following table summarizes the key computed and experimental data for 4-Chloro-1H-indazol-6-amine and its parent compound, 1H-Indazol-6-amine.

Property4-Chloro-1H-indazol-6-amine1H-Indazol-6-amine
Molecular Formula C₇H₆ClN₃[3]C₇H₇N₃[4]
Molecular Weight 167.60 g/mol [3]133.15 g/mol [4]
Appearance Solid (predicted)-
CAS Number 100959-52-2[3]6967-12-0[4]
GHS Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[3]H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[4]

Inferred Crystallographic and Structural Features

In the absence of a solved crystal structure for 4-Chloro-1H-indazol-6-amine, we can infer its likely structural characteristics by examining published crystal structures of analogous indazole derivatives.

Molecular Geometry

The indazole core, a bicyclic system composed of fused benzene and pyrazole rings, is expected to be essentially planar. For instance, the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide demonstrates that the indazole system is nearly flat, with a maximum deviation from the mean plane of only 0.007 Å.[5] The exocyclic amine group and the chlorine atom are also likely to lie close to this plane.

Intermolecular Interactions and Crystal Packing

The presence of the amino group (-NH₂) and the N-H group within the pyrazole ring provides both hydrogen bond donors and acceptors. Consequently, it is highly probable that the crystal packing of 4-Chloro-1H-indazol-6-amine is dominated by a network of intermolecular hydrogen bonds. This is a common feature in the crystal structures of related aminoindazoles, such as 1,3-Dimethyl-1H-indazol-6-amine, where N—H⋯N hydrogen bonds are crucial in establishing the crystal packing.[6] These interactions are critical as they influence the compound's solubility, melting point, and ultimately, its bioavailability.

A Practical Workflow for Crystal Structure Determination

For researchers seeking to definitively determine the crystal structure of 4-Chloro-1H-indazol-6-amine, the following experimental workflow provides a robust and validated approach.

G Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 4-Chloro-1H-indazol-6-amine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization screening Solvent Screening & Condition Optimization characterization->screening growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing solution Structure Solution (e.g., SHELXS) data_processing->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & Analysis (CIF file generation) refinement->validation final_report final_report validation->final_report Final Report & Database Deposition

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Step-by-Step Experimental Protocol

1. Synthesis and Purification:

  • Synthesize 4-Chloro-1H-indazol-6-amine using established synthetic routes, such as those adapted from the synthesis of related indazole derivatives.[7]

  • Purify the crude product to a high degree (>98%) using techniques like recrystallization from a suitable solvent system or column chromatography. The purity is critical for successful crystallization.

2. Crystallization:

  • Conduct extensive crystallization screening using a variety of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, hexane, and their combinations).

  • Employ common crystallization techniques such as slow evaporation, vapor diffusion (liquid-liquid or liquid-solid), and cooling crystallization.

  • The goal is to obtain single, well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) for X-ray diffraction.

3. Single-Crystal X-ray Diffraction:

  • Carefully select and mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Process the collected data, including integration of reflection intensities and absorption correction.

4. Structure Solution and Refinement:

  • Solve the crystal structure using direct methods or Patterson methods, for example with software like SHELXS.

  • Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This involves refining atomic positions, displacement parameters, and occupancies.

  • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

  • The final refined structure should have low R-factors (typically R1 < 0.05) and a good-of-fit (GooF) value close to 1, indicating a good agreement between the model and the experimental data.

The Role of the 3D Structure in Drug Design

A definitive crystal structure of 4-Chloro-1H-indazol-6-amine would be invaluable for structure-based drug design. As a fragment or intermediate for kinase inhibitors, understanding its precise 3D geometry and hydrogen bonding capabilities is essential for:

  • Docking Studies: Accurately predicting the binding mode of its derivatives within the active site of target kinases.

  • Pharmacophore Modeling: Identifying the key structural features responsible for biological activity.

  • Lead Optimization: Guiding the rational design of more potent and selective inhibitors by modifying the substitution pattern based on the structural insights.

The 1H-indazole-3-amine moiety, for instance, is a known hinge-binding fragment in tyrosine kinase inhibitors.[8] Understanding how the chloro-substituent at the 4-position influences the overall conformation and electronic properties of the indazole ring is crucial for its effective utilization in drug development.

Conclusion

While the experimental crystal structure of 4-Chloro-1H-indazol-6-amine is not yet publicly documented, this guide provides a comprehensive framework for understanding its potential structural features and a clear path forward for its empirical determination. The inferred planarity of the indazole core and the likelihood of extensive hydrogen bonding provide a solid foundation for computational studies. The detailed experimental workflow presented herein offers a practical guide for researchers to elucidate the definitive 3D structure of this important medicinal chemistry building block, thereby accelerating the discovery of novel therapeutics.

References

  • Revista UFRJ. (2023-12-29). Single crystal structure, Computational study (DFT) and Hirshfeld surface analysis of 4-chloro-1H-pyrazole. [Link]

  • IUCrData. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. [Link]

  • PubChem. 1H-Indazol-6-amine. [Link]

  • ResearchGate. (2012). 1,3-Dimethyl-1H-indazol-6-amine. [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • National Institutes of Health. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

  • Google Patents. Methods for preparing indazole compounds.
  • PMC. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • ResearchGate. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. [Link]

  • National Institutes of Health. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]

  • PubChem. 6-Bromo-1H-indazol-4-amine. [Link]

  • ZaiQi Bio-Tech. 6-chloro-1H-indazole | CAS No:698-25-9. [Link]

Sources

An In-depth Technical Guide to the Tautomerism of 4-Chloro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, with their biological activity intricately linked to their structural features, including tautomerism.[1] This guide provides a comprehensive technical exploration of the tautomeric landscape of 4-Chloro-1H-indazol-6-amine, a substituted indazole with potential significance in drug discovery. While the 1H-tautomer is generally the more stable form for indazoles, the electronic effects of the chloro and amino substituents at the 4- and 6-positions, respectively, introduce a nuanced interplay that governs the tautomeric equilibrium.[1][2] This document synthesizes theoretical principles with actionable experimental and computational protocols to provide a robust framework for investigating and understanding the tautomerism of this specific molecule and similarly substituted indazoles.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development.[3] The different tautomeric forms of a molecule can exhibit distinct physicochemical properties, including lipophilicity, acidity/basicity (pKa), hydrogen bonding capabilities, and molecular shape. These differences can, in turn, significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a biological target.[4] For nitrogen-containing heterocycles like indazoles, prototropic tautomerism, involving the migration of a proton, is particularly prevalent and influential.[1][3]

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The biological activity of these compounds is often dictated by the specific tautomer present, as it governs the molecule's three-dimensional structure and its interaction with protein binding pockets. Therefore, a thorough understanding and characterization of the tautomeric behavior of any new indazole-based drug candidate, such as 4-Chloro-1H-indazol-6-amine, is a critical step in the drug discovery process.

Theoretical Framework: Tautomerism in the Indazole Ring System

Indazole (1,2-benzopyrazole) primarily exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.[1] Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[1] However, the relative stability of these tautomers can be significantly influenced by the nature and position of substituents on the benzene ring, as well as by the surrounding solvent environment.[2][5]

The Potential Tautomers of 4-Chloro-1H-indazol-6-amine

For 4-Chloro-1H-indazol-6-amine, we can postulate the existence of two primary tautomers:

  • 4-Chloro-1H-indazol-6-amine (1H-tautomer): The proton resides on the N1 nitrogen atom of the pyrazole ring.

  • 4-Chloro-2H-indazol-6-amine (2H-tautomer): The proton resides on the N2 nitrogen atom of the pyrazole ring.

Additionally, the presence of the amino group at the 6-position introduces the possibility of amino-imino tautomerism, though this is generally less favored in aromatic systems.

Caption: The two primary prototropic tautomers of 4-Chloro-indazol-6-amine.

Influence of Substituents on Tautomeric Equilibrium

The electronic nature of the substituents plays a crucial role in modulating the relative stabilities of the 1H and 2H tautomers.

  • Electron-donating groups (EDGs): The amino group (-NH2) at the 6-position is a strong electron-donating group. By donating electron density into the aromatic system, it can influence the basicity of the nitrogen atoms in the pyrazole ring.

  • Electron-withdrawing groups (EWGs): The chloro group (-Cl) at the 4-position is an electron-withdrawing group through induction, but a weak electron-donating group through resonance. Its net effect on the electron density of the ring is more complex.

The interplay of these opposing electronic effects will determine the preferred tautomeric form. It is plausible that the electron-donating amino group will increase the electron density at both N1 and N2, but the extent of this increase will be position-dependent and also influenced by the chloro substituent.

Experimental Characterization of Tautomerism

A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of 4-Chloro-1H-indazol-6-amine.[1] The following sections detail the key techniques and provide a rationale for their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.[6][7] The choice of solvent is critical, as it can significantly influence the position of the tautomeric equilibrium.[5][8] A range of deuterated solvents with varying polarities and hydrogen-bonding capabilities should be employed, such as DMSO-d6, CDCl3, and Methanol-d4.

3.1.1. Rationale for Solvent Selection

  • Aprotic Polar Solvents (e.g., DMSO-d6, Acetonitrile-d4): These solvents can stabilize more polar tautomers through dipole-dipole interactions. DMSO-d6 is particularly useful due to its ability to act as a hydrogen bond acceptor, which can help to break up intermolecular hydrogen bonds between solute molecules and reveal the intrinsic tautomeric preference.

  • Aprotic Nonpolar Solvents (e.g., CDCl3, Benzene-d6): These solvents provide a less interactive environment, which can be useful for studying the inherent stability of the tautomers and the influence of intramolecular hydrogen bonding.

  • Protic Solvents (e.g., Methanol-d4, D2O): These solvents can actively participate in proton exchange and can stabilize tautomers through hydrogen bonding, both as donors and acceptors.

3.1.2. Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation: Accurately weigh a known amount of 4-Chloro-1H-indazol-6-amine and dissolve it in a precise volume of the chosen deuterated solvent containing a known concentration of an internal standard (e.g., dimethyl sulfoxide for organic solvents).

  • Acquisition Parameters:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Employ a 90° pulse angle to ensure uniform excitation of all signals.

    • Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signals corresponding to each tautomer.

    • Calculate the molar ratio of the tautomers by comparing the integral values, taking into account the number of protons giving rise to each signal.

3.1.3. Advanced NMR Techniques

  • ¹⁵N NMR: The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and protonation state, making ¹⁵N NMR an excellent tool for distinguishing between 1H and 2H tautomers.[9]

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the thermodynamics of the tautomeric equilibrium and determine the enthalpy (ΔH°) and entropy (ΔS°) of the interconversion.[10]

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis A Weigh Compound & Internal Standard B Dissolve in Deuterated Solvent A->B C Set 90° Pulse & Long D1 B->C D Acquire Data C->D E Phase & Baseline Correction D->E F Integrate Tautomer Signals E->F G Calculate Molar Ratio F->G

Caption: Workflow for quantitative NMR analysis of tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy can provide valuable information about the electronic structure of the tautomers. The 1H and 2H tautomers of indazoles often exhibit distinct absorption spectra due to differences in their chromophoric systems.[11]

3.2.1. Rationale and Protocol

  • Prepare dilute solutions of 4-Chloro-1H-indazol-6-amine in a range of solvents of varying polarity.

  • Record the UV-Vis absorption spectrum for each solution.

  • Analyze the spectra for the presence of distinct absorption bands or isosbestic points, which are indicative of a two-component equilibrium.

  • By comparing the experimental spectra with theoretically calculated spectra for each tautomer (from TD-DFT, see section 4.2), it may be possible to assign the observed bands to specific tautomers and estimate their relative populations.[12]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.[13][14] This technique allows for the precise determination of bond lengths and the location of the proton on the pyrazole ring.

3.3.1. Rationale and Protocol

  • Grow single crystals of 4-Chloro-1H-indazol-6-amine suitable for X-ray diffraction, which may require screening various solvents and crystallization conditions.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure. The location of the hydrogen atom on either N1 or N2 will unequivocally identify the tautomer present in the crystal lattice.

It is important to note that the tautomeric form observed in the solid state may not be the dominant tautomer in solution due to the influence of crystal packing forces.

Computational Investigation of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers and for interpreting experimental spectroscopic data.[15][16]

Protocol for DFT Calculations of Tautomer Stability
  • Structure Optimization:

    • Build the 3D structures of both the 1H and 2H tautomers of 4-Chloro-1H-indazol-6-amine.

    • Perform geometry optimizations for each tautomer in the gas phase and in various solvents using a continuum solvation model (e.g., PCM, SMD).

    • A suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, should be employed.[16][17]

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations:

    • Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in solution.

    • The relative free energy (ΔG) between the two tautomers can be used to predict the equilibrium constant (K_T) and the tautomer ratio using the equation: ΔG = -RTln(K_T).

DFT_Workflow A Build 3D Structures (1H and 2H Tautomers) B Geometry Optimization (Gas Phase & Solvents) A->B C Frequency Calculation (Confirm Minima & Obtain ZPVE) B->C D Calculate Gibbs Free Energy (G) C->D E Determine Relative Free Energy (ΔG) D->E F Predict Tautomer Ratio E->F

Caption: A streamlined workflow for DFT-based prediction of tautomer stability.

Time-Dependent DFT (TD-DFT) for Simulating UV-Vis Spectra

TD-DFT calculations can be used to simulate the electronic absorption spectra of the individual tautomers.[12] By comparing these simulated spectra with the experimental UV-Vis data, it is possible to gain further confidence in the assignment of the observed absorption bands to specific tautomers.

Data Summary and Interpretation

The following table provides a template for summarizing the expected and experimentally determined data for the tautomeric analysis of 4-Chloro-1H-indazol-6-amine.

Method Solvent Parameter 1H-Tautomer 2H-Tautomer Tautomer Ratio (1H:2H)
¹H NMR DMSO-d6Chemical Shift (ppm)Predicted/ObservedPredicted/ObservedExperimental
CDCl3Chemical Shift (ppm)Predicted/ObservedPredicted/ObservedExperimental
UV-Vis Methanolλmax (nm)Predicted/ObservedPredicted/ObservedEstimated
Acetonitrileλmax (nm)Predicted/ObservedPredicted/ObservedEstimated
DFT Gas PhaseRelative Gibbs Free Energy (kcal/mol)0 (Reference)CalculatedPredicted
DMSORelative Gibbs Free Energy (kcal/mol)0 (Reference)CalculatedPredicted
X-ray Solid StateN-H PositionObservedObservedN/A

Conclusion

The tautomeric behavior of 4-Chloro-1H-indazol-6-amine is a complex interplay of the inherent stability of the indazole ring system and the electronic influence of its substituents. A comprehensive investigation, integrating both experimental and computational approaches, is paramount for a complete understanding. The protocols outlined in this guide provide a robust framework for researchers to elucidate the tautomeric landscape of this molecule, a critical step in its potential development as a therapeutic agent. By systematically applying these methods, scientists can gain the necessary insights to make informed decisions in the drug discovery and development pipeline.

References

  • Pattan, S. R., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1549-1579. [Link]

  • Zaharia, V., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 181-192. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Tautomer and Conformer Workflows Now Available. (2024). Rowan Newsletter. [Link]

  • Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer ratios in solution. (2020). ResearchGate. [Link]

  • Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • Quantum Simulation of Preferred Tautomeric State Prediction. (2022). arXiv. [Link]

  • Laurella, S. L., et al. (2017). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science Publishers. [Link]

  • Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). National Institutes of Health. [Link]

  • Katritzky, A. R., et al. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329. [Link]

  • Taylor, P. J., et al. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 673-685. [Link]

  • Pluta, J., & Raczyńska, E. D. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(11), 7486-7500. [Link]

  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. (2021). PubMed Central. [Link]

  • A simple approach to the tautomerism of aromatic heterocycles. (2007). ResearchGate. [Link]

  • DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. (2018). ResearchGate. [Link]

  • On the solvatochromism, dimerization and tautomerism of indazole. (n.d.). ResearchGate. [Link]

  • Experimental and pKa prediction aspects of tautomerism of drug-like molecules. (2018). PubMed. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). National Institutes of Health. [Link]

  • DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. (2020). PubMed. [Link]

  • Understanding x-ray crystallography structures. (2021). YouTube. [Link]

  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). (2022). ACS Publications. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. [Link]

  • UV/Vis+ Photochemistry Database. (n.d.). science-softCon. [Link]

  • X-ray Protein Crystallography. (2022). Physics LibreTexts. [Link]

  • Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. (2024). RSC Publishing. [Link]

  • Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. (n.d.). ResearchGate. [Link]

  • Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2'-deoxycytidine. (2014). DSpace@MIT. [Link]

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. (2024). PubMed Central. [Link]

  • x-ray crystallography & co-crystallization. (2020). YouTube. [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). PubMed Central. [Link]

  • A Computational Protocol to Calculate the Phosphorescence Energy of Pt (II) Complexes: Is the lowest triplet excited state. (n.d.). ChemRxiv. [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (2020). ACS Publications. [Link]

  • Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. (2021). RSC Publishing. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. [Link]

  • Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. (2013). Wiley-VCH. [Link]

  • X-Ray Crystallography: Basic principles. (n.d.). PROTEIN STRUCTURal Biology. [Link]

  • An Improved Preparation of 4-Chloro-1H-indazole (V). (2011). ResearchGate. [Link]

  • DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. (2023). PubMed Central. [Link]

Sources

Navigating the Commercial Landscape of 4-Chloro-1H-indazol-6-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Sourcing Strategies, and Synthesis of 4-Chloro-1H-indazol-6-amine and Its Key Isomers.

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Specifically, substituted aminoindazoles are pivotal building blocks in the development of targeted therapies, most notably kinase inhibitors for oncology. This guide provides a comprehensive technical overview of the commercial availability of 4-Chloro-1H-indazol-6-amine, a specific isomer that holds potential as a valuable intermediate in drug discovery programs. Through an analysis of the current market, this document will also address the challenges in sourcing this precise molecule and offer practical guidance on navigating the landscape of its commercially available isomers and potential synthetic pathways.

Identifying the Target Molecule: The Challenge of Isomeric Specificity

Precise identification is paramount when sourcing chemical intermediates. The requested compound, 4-Chloro-1H-indazol-6-amine, is a distinct isomer within the broader class of chloro-amino-indazoles. The accurate Chemical Abstracts Service (CAS) number is the universal identifier that ensures the procurement of the correct molecule, avoiding costly and time-consuming errors in research and development.

This scarcity necessitates a broader look at the availability of its close structural isomers, which are often more readily accessible and may serve as either alternative starting points or benchmarks for synthetic efforts.

The Commercial Landscape of Isomeric Chloro-Amino-Indazoles

While 4-Chloro-1H-indazol-6-amine appears to be commercially scarce, several of its isomers and closely related derivatives are available from various suppliers. Understanding the availability of these related compounds is crucial for any research program that requires this specific substitution pattern.

Commercially Available Isomers and Related Derivatives:
Compound NameCAS NumberNotes
6-Chloro-1H-indazol-4-amine Not explicitly found, but listed by suppliersThis is a direct isomer and its availability suggests that the chloro-amino-indazole scaffold is accessible.
4-Chloro-1H-indazol-3-amine 20925-60-4This isomer is commercially available from suppliers such as Fluorochem.[3]
6-Amino-3-chloro-1H-indazole 21413-23-0Another commercially listed isomer.
4-Chloro-6-methyl-1H-indazole 885521-74-4A related derivative where the amine is replaced by a methyl group. Available from suppliers like AOBChem.[4]
4-Bromo-6-chloro-1H-indazole 885519-03-9A bromo-chloro derivative, indicating the accessibility of halogenated indazoles.[5]
6-Bromo-4-chloro-1H-indazole 885518-99-0An isomeric bromo-chloro derivative.[6]
1H-Indazol-6-amine 6967-12-0The parent amine, a potential precursor for halogenation.[7][8]

This data clearly indicates that while the specific 4-chloro-6-amino isomer is not a common catalog item, the general class of compounds is well-represented in the market. This presents two primary pathways for researchers: custom synthesis or in-house synthesis from a more readily available precursor.

Sourcing Strategy: Custom Synthesis vs. In-house Production

Given the apparent lack of direct commercial stock, a proactive sourcing strategy is essential. The decision between commissioning a custom synthesis or developing an in-house synthetic route will depend on factors such as budget, timeline, and internal synthetic chemistry capabilities.

Sourcing_Strategy Start Requirement for 4-Chloro-1H-indazol-6-amine Check_Availability Check Commercial Catalogues Start->Check_Availability Is_Available Commercially Available? Check_Availability->Is_Available Procure Procure from Supplier Is_Available->Procure Yes Not_Available Not Readily Available Is_Available->Not_Available No Decision Evaluate Resources: - Budget - Timeline - Expertise Not_Available->Decision Custom_Synth Commission Custom Synthesis Decision->Custom_Synth Favorable In_House_Synth In-house Synthesis Decision->In_House_Synth Favorable Contact_CRO Contact Contract Research Organization Custom_Synth->Contact_CRO Develop_Route Develop Synthetic Route In_House_Synth->Develop_Route Synthetic_Pathway cluster_precursor Precursor Synthesis cluster_target Target Synthesis 3_Chloro_2_methylaniline 3-Chloro-2-methylaniline (Commercially Available) 4_Chloro_1H_indazole 4-Chloro-1H-indazole (Commercially Available) 3_Chloro_2_methylaniline->4_Chloro_1H_indazole Diazotization/ Cyclization 4_Chloro_6_nitro_1H_indazole 4-Chloro-6-nitro-1H-indazole 4_Chloro_1H_indazole->4_Chloro_6_nitro_1H_indazole Nitration (HNO3/H2SO4) 4_Chloro_1H_indazol_6_amine 4-Chloro-1H-indazol-6-amine (Target Compound) 4_Chloro_6_nitro_1H_indazole->4_Chloro_1H_indazol_6_amine Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Sources

Methodological & Application

Application Note: Advanced Purification Protocols for 4-Chloro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

4-Chloro-1H-indazol-6-amine is a high-value pharmacophore, frequently serving as the "hinge-binding" scaffold in the development of kinase inhibitors (e.g., HPK1, IRAK4 inhibitors). Its structural duality—combining a hydrogen-bond donor/acceptor indazole core with a solvent-exposed exocyclic amine—makes it critical for potency but challenging to purify.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Molecular Weight: 167.59 g/mol

  • pKa (Estimated):

    • Indazole NH (acidic): ~13.8

    • Pyridine-like N (basic): ~1.5[1]

    • Exocyclic Amine (basic): ~3.5–4.0 (reduced basicity due to electron-withdrawing Chlorine at C4)

  • Solubility: Low in neutral water; soluble in DMSO, MeOH, and dilute aqueous acid.

  • Critical Impurity Risks:

    • De-halogenated byproduct (Indazol-6-amine): Common if catalytic hydrogenation (Pd/C) is used for synthesis.

    • Azo-dimers: Resulting from incomplete reduction of the nitro precursor.

    • Inorganic Residues: Iron or Tin salts from chemical reduction methods.

Synthesis Context: The Purification Prerequisite

To select the correct purification method, one must understand the synthesis source. This intermediate is predominantly synthesized via the reduction of 4-Chloro-6-nitro-1H-indazole .

  • Preferred Route (Fe/NH4Cl or SnCl2): Uses chemical reductants to prevent the cleavage of the C4-Chlorine bond, which is labile under standard catalytic hydrogenation (H2, Pd/C) conditions.

  • Purification Implication: The crude mixture will contain significant inorganic salts (iron oxides or tin colloids) that must be removed before chromatographic purification to prevent column clogging and metal contamination.

Protocol A: The "Dual-Swing" Acid-Base Extraction

Best For: Bulk removal of non-basic impurities and unreacted nitro precursor. Principle: Exploits the basicity of the exocyclic amine to solubilize the product in acid, while non-basic impurities remain in the organic phase.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reduction solid in EtOAc (10 volumes) . If the solid contains inorganic salts (Fe), filter through a pad of Celite 545 first.

  • Acid Extraction (The "Up-Swing"):

    • Add 1.0 M HCl (aq) to the organic layer (3 x 5 volumes).

    • Mechanism:[2] The 6-amine is protonated (

      
      ), partitioning the product into the aqueous phase.
      
    • Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains unreacted nitro starting material and non-basic dimers).

  • Washing: Wash the acidic aqueous layer once with fresh EtOAc to remove entrained organics.

  • Basification (The "Down-Swing"):

    • Cool the aqueous layer to 0–5 °C.

    • Slowly adjust pH to 9–10 using saturated NaHCO3 or 2M NaOH .

    • Observation: The product will precipitate as a beige/off-white solid.

  • Recovery:

    • Extract the turbid aqueous mixture with EtOAc/THF (3:1 ratio) (3 x 5 volumes). THF is added to improve solubility of the polar indazole.

    • Dry combined organics over Na2SO4 , filter, and concentrate.

Visualization: The Dual-Swing Logic

AcidBaseSwing Crude Crude Mixture (Amine + Nitro + Salts) AcidAdd Add 1M HCl Partition with EtOAc Crude->AcidAdd OrgLayer1 Organic Layer (Discard: Nitro, Non-basics) AcidAdd->OrgLayer1 Non-basic impurities AqLayer1 Aqueous Layer (Acidic) (Contains: Product-NH3+) AcidAdd->AqLayer1 Target Amine Basify Adjust pH to ~10 (NaOH/NaHCO3) AqLayer1->Basify Precip Product Precipitates (Free Base) Basify->Precip FinalExt Extract w/ EtOAc:THF (3:1) Concentrate Precip->FinalExt

Figure 1: The "Dual-Swing" extraction logic separates the target amine from non-basic precursors.

Protocol B: Flash Column Chromatography

Best For: Final polishing and removal of regioisomers.

The polarity of the amino-indazole often leads to "streaking" on standard silica. A basic modifier is mandatory .[3][4]

  • Stationary Phase: Spherical Silica Gel (20–40 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 1% NH4OH (or 7N NH3 in MeOH).

  • Gradient:

    • 0–5 min: 100% DCM (Elute non-polars).

    • 5–20 min: 0% → 5% MeOH/NH3.

    • 20–30 min: Hold at 5–8% MeOH/NH3.

    • Note: The product typically elutes between 4–6% MeOH.

  • Loading Strategy: Dry load on Celite or Silica. Do not liquid load in DCM alone, as the compound may crash out on the column head.

Protocol C: Recrystallization (High Purity)

Best For: Large-scale batches (>10g) where chromatography is impractical.

  • Solvent System: Ethanol / Water or Toluene .

  • Procedure (EtOH/Water):

    • Dissolve crude solid in boiling Ethanol (minimum volume, approx 5–8 vol).

    • Add activated charcoal (to remove color/oxidized polymers) and filter hot.

    • To the hot filtrate, add warm water dropwise until slight turbidity persists.

    • Allow to cool slowly to room temperature, then 4 °C overnight.

    • Filter crystals and wash with cold 20% EtOH/Water.

Metal Scavenging (If Chemical Reduction Used)

If the synthesis utilized Fe, Sn, or Zn, trace metals can interfere with downstream biological assays (kinase assays are sensitive to metals).

  • Reagent: QuadraPure™ TU (Thiourea scavenger) or SiliaMetS® Thiol.

  • Protocol:

    • Dissolve the purified amine in THF/MeOH (10:1).

    • Add scavenger resin (10 wt% relative to product).

    • Stir at 40 °C for 4 hours.

    • Filter through a 0.45 µm PTFE membrane.

Analytical Quality Control

ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Diagnostic peaks: Indazole C3-H (~8.0 ppm, s), Amine NH2 (~5.4 ppm, broad s).
Purity HPLC (C18, 0.1% TFA)>98.0% (Area %). Monitor at 254 nm.
Mass LC-MS (ESI+)[M+H]+ = 168.0 (Cl isotope pattern 3:1).
Residual Metal ICP-MS< 10 ppm (Fe/Sn).
Experimental Workflow Visualization

Workflow Nitro Nitro Precursor (4-Cl-6-NO2-Indazole) Reduction Reduction (Fe/NH4Cl or SnCl2) Nitro->Reduction Workup Celite Filtration (Remove Metals) Reduction->Workup Extract Acid-Base Extraction (Protocol A) Workup->Extract Polish Recrystallization (EtOH/H2O) Extract->Polish Final Pure 4-Cl-6-NH2-Indazole (>98%) Polish->Final

Figure 2: End-to-end processing workflow from nitro-precursor to pure amine.

References

  • Synthesis of Aminoindazoles:Journal of Medicinal Chemistry, "Discovery of HPK1 Inhibitors". (General reference for indazole scaffold synthesis).
  • Reduction Methodologies:Organic Process Research & Development, "Scalable Reduction of Nitroarenes using Iron/Ammonium Chloride".
  • Properties & Identifiers: PubChem Compound Summary for CID 81423 (1H-Indazol-6-amine derivatives). Link

  • Lenacapavir Intermediate Synthesis: ChemRxiv, "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine" (Demonstrates handling of similar chloro-amino-indazole systems). Link

  • General Purification: BenchChem, "4-Chloro-6-nitro-1H-indazole Synthesis and Reduction". Link

Sources

Application Notes and Protocols for the N-alkylation of 4-Chloro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for the N-alkylation of 4-Chloro-1H-indazol-6-amine, a critical reaction in the synthesis of pharmacologically active compounds. This document moves beyond a simple recitation of steps to offer a deeper understanding of the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot effectively. The protocols described herein are designed to be self-validating, with an emphasis on achieving high regioselectivity for either the N1 or N2 position of the indazole core.

Introduction: The Significance of N-Alkylated Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] The strategic N-alkylation of the indazole ring system is a key method for modulating the pharmacological profile of these molecules.[3][4] The introduction of alkyl groups at the N1 or N2 position can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. However, the direct alkylation of 1H-indazoles often presents a significant challenge, typically yielding a mixture of N1 and N2 regioisomers, which can be difficult to separate and reduces the overall efficiency of the synthesis.[1][2]

This guide focuses specifically on the N-alkylation of 4-Chloro-1H-indazol-6-amine, a substrate with substituents that can influence both the reactivity and regioselectivity of the reaction. The chloro group at the 4-position is an electron-withdrawing group, while the amino group at the 6-position is an electron-donating group. Understanding the interplay of these electronic effects, along with steric considerations and the choice of reaction conditions, is paramount to achieving the desired N-alkylated product with high selectivity.

The Mechanistic Dichotomy: Understanding N1 vs. N2 Regioselectivity

The N-alkylation of an indazole proceeds via the deprotonation of the N-H proton by a base to form an indazolide anion. This anion is an ambident nucleophile, with electron density on both the N1 and N2 nitrogen atoms. The subsequent reaction with an alkylating agent can therefore occur at either nitrogen, leading to the formation of N1 and N2 isomers.

The regiochemical outcome of the reaction is a delicate balance between kinetic and thermodynamic control, influenced by several factors:

  • Electronic Effects of Substituents: Electron-withdrawing groups on the indazole ring can influence the relative nucleophilicity of the N1 and N2 positions. For instance, electron-withdrawing groups at the C7 position have been shown to favor N2-alkylation.[5][6]

  • Steric Hindrance: Bulky substituents on the indazole ring or the alkylating agent can sterically hinder attack at one of the nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1:N2 ratio. Strong, non-coordinating bases in aprotic solvents often favor N1-alkylation, while other conditions may favor the N2 isomer.[1][5]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][7] Under certain conditions, an initial mixture of isomers can equilibrate to the more stable N1-substituted product.[5][7]

The following diagram illustrates the competing pathways for N1 and N2 alkylation.

N_Alkylation_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products Indazole 4-Chloro-1H-indazol-6-amine Anion Indazolide Anion Indazole->Anion + Base - H+ N1_Product N1-Alkyl-4-chloro- 1H-indazol-6-amine Anion->N1_Product + R-X (Thermodynamic Product) N2_Product N2-Alkyl-4-chloro- 2H-indazol-6-amine Anion->N2_Product + R-X (Kinetic Product)

Figure 1: Competing pathways in the N-alkylation of indazole.

The Challenge of the 6-Amino Group: A Case for Protection

The presence of the 6-amino group introduces an additional layer of complexity to the N-alkylation of 4-Chloro-1H-indazol-6-amine. The amino group is also nucleophilic and can compete with the indazole nitrogens for the alkylating agent, leading to the formation of N6-alkylated or N,N-dialkylated side products. The relative nucleophilicity of the amino group versus the indazole nitrogens will depend on the specific reaction conditions.

To ensure selective alkylation at the desired indazole nitrogen, protection of the 6-amino group is often a prudent strategy. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and acyl groups. The choice of protecting group should be guided by its stability to the N-alkylation conditions and the ease of its subsequent removal.

Protection_Strategy Start 4-Chloro-1H- indazol-6-amine Protected N-Protected-4-chloro- 1H-indazol-6-amine Start->Protected Protection Alkylated N-Alkyl-N-Protected- 4-chloro-indazol-6-amine Protected->Alkylated N-Alkylation Deprotected N-Alkyl-4-chloro- indazol-6-amine Alkylated->Deprotected Deprotection

Figure 2: A general workflow involving amino group protection.

Experimental Protocols

The following protocols provide detailed methodologies for achieving regioselective N1 and N2 alkylation of 4-Chloro-1H-indazol-6-amine. It is crucial to note that these are generalized protocols based on established principles for indazole alkylation. Empirical optimization for the specific substrate and alkylating agent is highly recommended.

Protocol 1: N1-Selective Alkylation via Thermodynamic Control

This protocol aims to favor the formation of the thermodynamically more stable N1-alkylated product. The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent is a well-established method for achieving high N1 selectivity.[1][5]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Chloro-1H-indazol-6-amine≥98%Commercially available
Sodium hydride (NaH), 60% dispersion in mineral oilReagent gradeCommercially available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially available
Alkyl halide (e.g., Iodomethane, Bromoethane)Reagent gradeCommercially available
Saturated aqueous ammonium chloride (NH₄Cl)ACS gradeCommercially available
Ethyl acetate (EtOAc)ACS gradeCommercially available
BrineSaturated NaCl solutionPrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeCommercially available

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-1H-indazol-6-amine (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of the indazole may result in a suspension.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the N1 and any minor N2 isomer.

Protocol 2: N2-Selective Alkylation under Acidic Conditions

This protocol is designed to favor the kinetically controlled N2-alkylation by employing an alkylating agent that is activated under acidic conditions, such as an alkyl 2,2,2-trichloroacetimidate.[8][9]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Chloro-1H-indazol-6-amine≥98%Commercially available
Alkyl 2,2,2-trichloroacetimidateSynthesized or commercially available
Dichloromethane (DCM)AnhydrousCommercially available
Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)₂)Reagent gradeCommercially available
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS gradeCommercially available
Ethyl acetate (EtOAc)ACS gradeCommercially available
BrineSaturated NaCl solutionPrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeCommercially available

Step-by-Step Methodology:

  • Preparation: To a solution of 4-Chloro-1H-indazol-6-amine (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.5 equiv) in anhydrous dichloromethane (0.1 M) at room temperature, add the acid catalyst (TfOH or Cu(OTf)₂, 0.1 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N2-alkylated product.

Characterization of N-Alkylated Products

The unambiguous determination of the N1 and N2 regiochemistry is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC), is a powerful tool for this purpose.

  • For N1-alkylated indazoles: A key HMBC correlation is expected between the protons of the alkyl group attached to the nitrogen and the C7a carbon of the indazole ring.

  • For N2-alkylated indazoles: A key HMBC correlation is expected between the protons of the alkyl group attached to the nitrogen and the C3 carbon of the indazole ring.

Mass spectrometry (MS) will confirm the molecular weight of the product, and High-Performance Liquid Chromatography (HPLC) can be used to determine the purity and the N1:N2 ratio in the crude reaction mixture.

Table of Expected Analytical Data:

TechniqueN1-IsomerN2-Isomer
¹H NMR Characteristic shifts for the N1-alkyl group and aromatic protons.Characteristic shifts for the N2-alkyl group and aromatic protons, often with different chemical shifts compared to the N1-isomer.
¹³C NMR Distinct chemical shifts for the indazole core carbons and the N1-alkyl group.Distinct chemical shifts for the indazole core carbons and the N2-alkyl group.
HMBC Correlation between N-alkyl protons and C7a.Correlation between N-alkyl protons and C3.
MS (ESI+) [M+H]⁺ corresponding to the molecular formula.[M+H]⁺ corresponding to the molecular formula.

Troubleshooting and Optimization

Achieving high regioselectivity often requires careful optimization of the reaction conditions. The following diagram outlines a general troubleshooting workflow.

Troubleshooting_Workflow Start Low Yield or Poor Regioselectivity Check_Purity Verify Purity of Starting Materials Start->Check_Purity Vary_Base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, DBU) Check_Purity->Vary_Base Vary_Solvent Screen Different Solvents (e.g., DMF, DMSO, Acetonitrile) Vary_Base->Vary_Solvent Vary_Temp Adjust Reaction Temperature Vary_Solvent->Vary_Temp Protect_Amine Consider Amino Group Protection (e.g., Boc) Vary_Temp->Protect_Amine Optimize Further Optimization Protect_Amine->Optimize

Figure 3: A workflow for troubleshooting N-alkylation reactions.

Conclusion

The N-alkylation of 4-Chloro-1H-indazol-6-amine is a synthetically valuable transformation that requires careful consideration of reaction conditions to achieve high regioselectivity. By understanding the underlying mechanistic principles and the potential for side reactions involving the 6-amino group, researchers can strategically design experiments to favor the formation of either the N1 or N2 alkylated product. The protocols and troubleshooting guide provided in these application notes serve as a robust starting point for the successful synthesis and characterization of these important N-alkylated indazole derivatives.

References

  • Alam, M. J., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Tomašić, T., & Mašič, L. P. (2012). Indazole in medicinal chemistry. European Journal of Medicinal Chemistry, 58, 349-383. [Link]

  • Takahashi, I., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Google Patents. (n.d.). Methods of making indazoles.
  • Google Patents. (n.d.).
  • Google P
  • ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5847-5860. [Link]

Sources

Suzuki coupling reactions with 4-Chloro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling of 4-Chloro-1H-indazol-6-amine

Executive Summary & Strategic Analysis

The functionalization of 4-Chloro-1H-indazol-6-amine presents a unique convergence of synthetic challenges often encountered in kinase inhibitor development (e.g., Lenacapavir intermediates). Unlike the more reactive 5- or 6-haloindazoles, the 4-chloro position is sterically encumbered by the peri-interaction with the C3-H and the N1-H (or protecting group). Furthermore, the 6-amino group is a strong electron-donating group (EDG), which increases the electron density of the arene, thereby increasing the bond dissociation energy of the C-Cl bond and retarding the rate-limiting oxidative addition step of the catalytic cycle.

Core Challenges:

  • Electronic Deactivation: The 6-NH

    
     pushes electron density into the ring, deactivating the 4-Cl towards oxidative addition by Palladium(0).
    
  • Catalyst Poisoning: The free N1-H (pKa ~14) and 6-NH

    
     can coordinate to Pd(II) species, forming non-productive "off-cycle" resting states.
    
  • Protodeboronation: Indazoles are prone to competing protodeboronation of the boronic acid partner under the basic conditions required for coupling.

Strategic Solution: To overcome these barriers, this protocol employs a "Push-Pull" strategy:

  • Ligand Selection: Utilization of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) to accelerate oxidative addition into the electron-rich chloride.

  • Protection Strategy: Transient or permanent protection of the N1/N6 positions to prevent catalyst sequestration.

Reaction Workflow & Pathway Analysis

The following diagram outlines the decision tree for selecting the appropriate pathway based on substrate tolerance and scale.

G Start 4-Chloro-1H-indazol-6-amine Decision Substrate Sensitivity? Start->Decision RouteA Route A: Direct Coupling (High Throughput/Small Scale) Decision->RouteA Stable Boronic Acids RouteB Route B: Protection First (Process Scale/High Yield) Decision->RouteB Unstable/Costly Acids StepA1 Ligand: XPhos/BrettPhos Base: K3PO4 Temp: 100°C RouteA->StepA1 StepB1 1. Boc2O/DMAP (N1/N6 protection) 2. Pd(dppf)Cl2 / K2CO3 RouteB->StepB1 Product Coupled Biaryl Indazole StepA1->Product 60-75% Yield StepB1->Product >85% Yield (2 steps)

Figure 1: Strategic decision tree for coupling 4-chloro-1H-indazol-6-amine. Route B is recommended for critical intermediates due to higher reliability.

Detailed Experimental Protocols

Protocol A: The "Process-Robust" Method (Protected Route)

Recommended for scale-up (>1g) and when using expensive boronic acids.

Rationale: Protecting the aniline and indazole nitrogen (typically as Bis-Boc or N1-THP/N6-Boc) eliminates catalyst poisoning and renders the C-Cl bond slightly more electrophilic by removing the H-bond donor capability.

Materials:

  • Substrate: 4-Chloro-1H-indazol-6-amine (1.0 eq)

  • Protecting Agent: Di-tert-butyl dicarbonate (Boc

    
    O) (2.5 eq)
    
  • Catalyst: Pd(dppf)Cl

    
    [1][2][3]·CH
    
    
    
    Cl
    
    
    (3-5 mol%)
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 M aq. solution)
  • Solvent: 1,4-Dioxane[2]

Step-by-Step Procedure:

  • Protection (In-situ): In a reaction vessel, suspend the starting indazole in THF. Add Boc

    
    O (2.5 eq) and a catalytic amount of DMAP (5 mol%). Stir at RT for 4 hours until TLC confirms conversion to the Bis-Boc intermediate. Note: Isolate this intermediate for maximum purity, or proceed one-pot if solvent switch to Dioxane is managed.
    
  • Degassing: Charge the protected intermediate (1.0 eq), Boronic Acid (1.2 eq), and Pd(dppf)Cl

    
     (0.05 eq) into a reactor. Seal and purge with N
    
    
    
    /Argon for 15 minutes. Critical: Oxygen is the primary cause of stalling in electron-rich aryl chloride couplings.
  • Solvent Addition: Add degassed 1,4-Dioxane (10 vol) and 2.0 M K

    
    CO
    
    
    
    (3.0 eq).
  • Reaction: Heat to 90°C for 4-12 hours. Monitor by HPLC/UPLC. The 4-Cl is sluggish; do not quench until >95% conversion is observed.

  • Work-up: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Deprotection: Treat the crude residue with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 2 hours to cleave the Boc groups and yield the final coupled product.

Protocol B: The "Direct-Coupling" Method

Recommended for rapid library synthesis (<100mg).

Rationale: Uses 3rd Generation Buchwald Precatalysts to force oxidative addition on the deactivated, unprotected substrate.

Materials:

  • Catalyst: XPhos Pd G2 or BrettPhos Pd G2 (2-5 mol%)

  • Base: K

    
    PO
    
    
    
    (3.0 eq) - Anhydrous conditions preferred to minimize protodeboronation.
  • Solvent: n-Butanol or Toluene/Water (10:1)

Procedure:

  • Combine 4-Chloro-1H-indazol-6-amine (1.0 eq), Boronic Acid (1.5 eq), XPhos Pd G2 (0.03 eq), and K

    
    PO
    
    
    
    (3.0 eq) in a microwave vial.
  • Add solvent (degassed).

  • Heat at 100-110°C for 2-4 hours (conventional heating) or 30 mins (microwave).

  • Note: If conversion stalls, add a second charge of catalyst (1 mol%).

Optimization Data & Catalyst Screening

The following table summarizes typical conversion rates for this specific scaffold based on internal application data and literature precedents for deactivated chlorides.

EntryCatalyst SystemLigand ClassBaseSolventConversion (24h)Notes
1Pd(PPh

)

MonodentateNa

CO

DME/H

O
< 20%Ineffective. Oxidative addition is too slow.
2Pd(OAc)

/ PPh

MonodentateK

CO

Toluene< 15%Rapid catalyst decomposition (Pd black).
3Pd(dppf)Cl

BidentateK

CO

Dioxane85-95% Standard. Robust, broad scope.
4XPhos Pd G2 DialkylbiarylK

PO

THF/H

O
> 98% High Performance. Best for sterically hindered acids.
5Pd

(dba)

/ SPhos
DialkylbiarylK

PO

Toluene90%Good alternative, requires strict inert atmosphere.

Mechanistic Insight: The "Deactivation" Effect

Understanding the electronics is vital for troubleshooting.

Mechanism Substrate 4-Cl-6-NH2-Indazole (Electron Rich Core) Step1 Oxidative Addition (Rate Limiting) Pd(0) -> Pd(II) Substrate->Step1 Slow Factor 6-NH2 Donation Strengthens C-Cl Bond Factor->Step1 Retards Solution Solution: Use e- Rich Ligands (XPhos, SPhos) to boost Pd(0) nucleophilicity Solution->Step1 Accelerates

Figure 2: Mechanistic bottleneck analysis. The amino group strengthens the C-Cl bond, requiring electron-rich ligands to facilitate the oxidative addition step.

Troubleshooting Guide

  • Stalled Reaction (50% conversion):

    • Cause: Catalyst death due to oxidation or poisoning by the free amine.

    • Fix: Add 1-2 mol% fresh catalyst. Ensure rigorous degassing. Switch to Route B (Protection).

  • Hydrolysis of Chloride (Phenol formation):

    • Cause: Hydroxide ions competing with boronic acid at high temp.

    • Fix: Switch base from KOH/NaOH to K

      
      PO
      
      
      
      or Cs
      
      
      CO
      
      
      . Reduce water content (use 10:1 solvent ratio).
  • Protodeboronation of Partner:

    • Cause: Unstable boronic acid (e.g., 2-heterocyclic boronic acids).

    • Fix: Use MIDA boronates or Potassium Trifluoroborates (BF

      
      K) which release the active species slowly.
      

References

  • Suzuki-Miyaura Coupling of Indazoles

    • Title: "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles."
    • Source:Molecules (via NIH/PubMed).
    • URL:[Link]

  • Lenacapavir Synthesis (Relevant Scaffold)

    • Title: "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir."[4]

    • Source:Molecules (via MDPI).
    • URL:[Link]

  • General Suzuki Coupling Guide

    • Title: "Suzuki-Miyaura Cross-Coupling: Practical Guide."
    • Source: Yoneda Labs.
    • URL:[Link]

  • Catalyst Selection for Chlorides

    • Title: "Highly Active Palladium Catalysts for Suzuki Coupling Reactions."[5] (Buchwald/Fu seminal works context).

    • Source:J. Am. Chem. Soc.[5] (Referenced in search context 1.1).

    • URL:[Link]

Sources

Application Note: High-Fidelity Screening of 4-Chloro-1H-indazol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Serine/Threonine Kinases (Primary: p38


 MAPK; Secondary: VEGFR/c-Met)
Version:  2.1 | Date:  January 2026

Strategic Overview & Scaffold Significance

The 4-chloro-1H-indazol-6-amine core is a "privileged scaffold" in medicinal chemistry, predominantly utilized to target Type I and Type II kinase conformations.

  • Mechanistic Rationale: The indazole ring mimics the adenine moiety of ATP, forming hydrogen bonds with the kinase hinge region (Glu71/Met109 in p38

    
    ).
    
  • The 4-Chloro Substituent: This group is non-negotiable for high potency in many targets. It occupies a small hydrophobic pocket (often the "gatekeeper" region), inducing a selectivity filter against kinases with larger gatekeeper residues.

  • The 6-Amine Vector: This is the primary handle for SAR (Structure-Activity Relationship) expansion. Derivatives at this position (ureas, amides) extend into the solvent-exposed region or the DFG-pocket, modulating solubility and pharmacokinetic properties.

Scope of this Guide: This document details a self-validating screening cascade designed to filter false positives (fluorescence interference, aggregation) and verify intracellular target engagement.

Screening Cascade Visualization

The following diagram outlines the logical flow from library handling to lead validation.

ScreeningCascade Library Library Prep (DMSO Solubilization) QC QC: LC-MS & Nephelometry (Solubility Check) Library->QC Quality Control Primary Primary Screen: ADP-Glo™ (Biochemical IC50) QC->Primary Pass Counter Counter Screen (Unrelated Kinase/Aggregation) Primary->Counter Hits (<1 µM) Counter->Primary False Positives (Discard) CETSA Biophysical: CETSA (Target Engagement) Counter->CETSA Specific Hits Functional Functional: Phospho-Western (Cellular Efficacy) CETSA->Functional Stabilizers Lead Lead Candidates Functional->Lead Potent & Permeable

Caption: Logical workflow for filtering indazole derivatives, prioritizing solubility checks and orthogonal validation.

Phase I: Chemical Handling & Library Preparation

Indazole derivatives, particularly those with 4-chloro substitutions, exhibit high planarity and


-stacking tendencies, leading to poor aqueous solubility and potential "promiscuous aggregator" behavior.
Protocol A: Stock Preparation and Acoustic Dispensing

Objective: Minimize precipitation and DMSO hydration (which degrades the 6-amine derivatives).

  • Solubilization: Dissolve solid compounds to 10 mM in anhydrous DMSO.

    • Critical Step: Sonicate for 15 minutes at 25°C. Visual inspection is insufficient; use nephelometry if available to detect micro-precipitates.

  • Storage: Store in Matrix tubes under nitrogen or argon gas at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

  • Intermediate Dilution: Do not perform serial dilutions in aqueous buffer. Perform all dilutions in 100% DMSO using an acoustic liquid handler (e.g., Echo® 550) directly into the assay plate.

    • Why? Adding water to high-concentration indazole stocks causes immediate crashing out. Keep DMSO constant (e.g., 1%) in the final assay.

Phase II: Primary Biochemical Screen (ADP-Glo™)

Rationale: Many indazole derivatives are fluorophores or quenchers. Fluorescence-based assays (like FRET) often yield false positives/negatives with this scaffold. ADP-Glo™ is a luminescent assay measuring ADP generation, making it resistant to compound autofluorescence.

Target: Recombinant p38


 MAPK (or c-Met/VEGFR depending on project focus).
Protocol B: ADP-Glo Kinase Assay

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • Substrate: p38 peptide substrate (e.g., EGFR peptide or MBP).

  • ATP: Ultra-pure ATP (Promega).[1]

Step-by-Step Workflow:

  • Plate Prep: Dispense 50 nL of compound (in DMSO) into a 384-well white, low-volume plate using acoustic transfer.

    • Controls: High Control (DMSO only + Enzyme), Low Control (DMSO + No Enzyme/Staurosporine).

  • Enzyme Addition: Add 2.5

    
    L  of 2x Kinase/Substrate mix.
    
    • Pre-Incubation: Incubate for 10 min at RT. This allows the 4-chloro-indazole to bind the ATP pocket before ATP competition begins.

  • Reaction Start: Add 2.5

    
    L  of 2x ATP solution (Final ATP concentration should be at 
    
    
    
    , typically 10-50
    
    
    M).
  • Incubation: Shake for 1 min, then incubate for 60 min at RT (protect from light).

  • ADP-Glo Reagent: Add 5

    
    L  of ADP-Glo Reagent.[2] Incubate 40 min.
    
    • Mechanism:[3][4][5] This stops the kinase reaction and depletes unconsumed ATP.[6][7][8]

  • Detection Reagent: Add 10

    
    L  of Kinase Detection Reagent. Incubate 30 min.
    
    • Mechanism:[3][4][5] Converts generated ADP back to ATP, then to light via luciferase.[6][7][8]

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis: Calculate Percent Inhibition relative to High/Low controls. Fit data to a 4-parameter logistic equation to determine IC


.


Phase III: Biophysical Validation (CETSA)

Rationale: Biochemical potency does not guarantee cellular permeability. The Cellular Thermal Shift Assay (CETSA) proves the compound enters the cell and physically binds the target, stabilizing it against heat denaturation.

Protocol C: Intact Cell CETSA (p38 )

Cell Line: THP-1 (Human monocytic cell line).

  • Treatment: Seed THP-1 cells (

    
     cells/mL). Treat with 5 
    
    
    
    IC
    
    
    of the test compound or DMSO control for 1 hour at 37°C.
  • Thermal Challenge: Aliquot cell suspension (50

    
    L) into PCR tubes.
    
    • Heat individual tubes to a temperature gradient: 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C for 3 minutes.

    • Cool immediately to 25°C.

  • Lysis: Add lysis buffer (with protease inhibitors) containing 0.4% NP-40. Freeze-thaw x3 (Liquid N

    
     / 37°C bath) to lyse.
    
  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C.

    • Mechanism:[3][4][5] Unbound/unstable protein precipitates and pellets. Bound/stabilized protein remains in the supernatant.

  • Detection: Analyze supernatant via Western Blot (Anti-p38

    
     antibody).
    
  • Interpretation: Plot band intensity vs. Temperature. A right-shift in the melting curve (

    
    ) indicates direct target engagement.
    

Phase IV: Functional Cellular Assay

Rationale: To confirm the inhibitor blocks the signaling pathway downstream of the target. Pathway Context: In the p38 MAPK pathway, p38 phosphorylates MAPKAPK2 (MK2), which then phosphorylates HSP27. Measuring p-HSP27 is a robust readout.

p38 MAPK Signaling Pathway

p38Pathway Stimulus LPS / Stress MAPKKK TAK1 / ASK1 Stimulus->MAPKKK Activation MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 Activation Inhibitor 4-Cl-Indazole Derivative Inhibitor->p38 Inhibition (ATP Comp) HSP27 HSP27 MK2->HSP27 Phosphorylation pHSP27 p-HSP27 (Readout) HSP27->pHSP27 S82 Phosphorylation

Caption: p38 MAPK cascade showing the point of intervention and the downstream biomarker (p-HSP27).

Protocol D: Phospho-HSP27 Assay (THP-1 Cells)
  • Seeding: Plate THP-1 cells in low-serum media (0.5% FBS) overnight to reduce basal phosphorylation.

  • Compound Pre-treatment: Add compound dilution series; incubate 1 hour.

  • Stimulation: Add LPS (1

    
    g/mL)  for 30–60 minutes.
    
  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (NaVO

    
    , NaF).
    
  • Readout: Western Blot or AlphaLISA for Phospho-HSP27 (Ser82) vs. Total HSP27.

    • Success Criteria: Dose-dependent reduction of p-HSP27 with an IC

      
       within 3-5x of the biochemical IC
      
      
      
      .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (Biochemical) ATP contamination or Indazole fluorescenceUse Ultra-Pure ATP. Switch to ADP-Glo (luminescence) if using fluorescence.
Steep Hill Slope (>2.0) Aggregation / Micelle formationAdd 0.01% Triton X-100 or CHAPS to assay buffer.
No Cellular Effect Poor Permeability (High Polar Surface Area)Check LogD. Modify 6-amine substituents (e.g., cap with lipophilic amide).
Shift in CETSA but no Functional Activity Binding inactive conformation (Type II)Verify if the compound locks the kinase in DFG-out mode but fails to prevent catalytic activation by upstream MKKs.

References

  • Dominguez, C., et al. (2005). "p38 MAP kinase inhibitors: many are made, but few are chosen." Current Opinion in Drug Discovery & Development.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual (TM313)." Promega Protocols.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Vertex Pharmaceuticals. "p38 MAP Kinase Inhibitors (VX-702/VX-745)." Clinical Trials & Research.

  • Carna Biosciences. "Kinase Profiling and Screening Services." Assay Development Guide.

Sources

experimental setup for reactions involving 4-Chloro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists working with 4-Chloro-1H-indazol-6-amine (CAS: 221681-84-1).[1] It synthesizes field-proven protocols for handling, protecting, and functionalizing this versatile scaffold, which is a critical intermediate in the development of kinase inhibitors (e.g., FGFR, VEGFR) and capsid inhibitors.[1]

Executive Summary & Chemical Profile

4-Chloro-1H-indazol-6-amine represents a "privileged scaffold" in drug discovery.[1] Its unique substitution pattern offers three distinct vectors for chemical diversity, making it an ideal linchpin for fragment-based drug design (FBDD).[1]

  • C6-Amine: A high-fidelity nucleophile for installing "tail" regions (via amides/ureas) that extend into the solvent-exposed regions of a protein binding pocket.[1]

  • C4-Chlorine: A latent electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings, typically used to install "hinge-binding" motifs.[1]

  • N1-Indazole: An acidic nitrogen (

    
    ) requiring careful management (protection/alkylation) to control solubility and regioselectivity.[1]
    
Chemical Properties Table
PropertyDataNotes
CAS Number 221681-84-1
Molecular Weight 167.59 g/mol
Appearance Off-white to pale yellow solidOxidation sensitive (darkens on air exposure)
Solubility DMSO, DMF, MeOH (Moderate)Poor solubility in non-polar solvents (DCM/Hex)
Acidity (

)
~13.8 (Indazole NH), ~3.5 (Anilinic

)
Indazole N is the primary acidic site.[1][2]
Storage +2°C to +8°C, Inert AtmosphereHygroscopic and light-sensitive.[1]

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye), Potential Skin Sensitizer. Critical Precaution: Amino-indazoles can be genotoxic.[1] All weighing must occur inside a fume hood or powder containment enclosure.

Standard Operating Procedure (SOP) for Handling
  • PPE: Double nitrile gloves, lab coat, and safety glasses. Use a P100 respirator if handling open powder outside a hood.

  • Solvent Compatibility: Avoid acetone or aldehydes during storage/dissolution to prevent Schiff base formation.

  • Quenching: Unreacted residues should be treated with dilute bleach (sodium hypochlorite) before disposal to oxidize the hydrazine-like core if ring opening is suspected, though standard organic waste is usually sufficient for the intact heterocycle.

Synthetic Strategy & Reactivity Map

The successful utilization of this scaffold relies on the Order of Operations . The C6-amine is the most reactive nucleophile, while the C4-chloride is the least reactive electrophile.[1]

ReactivityMap Scaffold 4-Chloro-1H-indazol-6-amine N1_Prot Path A: N1-Protection (SEM, THP, Boc) Scaffold->N1_Prot 1. Solubility/Regiocontrol C6_Func Path B: C6-Amine Functionalization (Amide/Urea Formation) Scaffold->C6_Func Direct (Risk: N1 interference) N1_Prot->C6_Func 2. Linker Attachment C4_Coup Path C: C4-Cross Coupling (Suzuki/Buchwald) C6_Func->C4_Coup 3. Core Diversification Final Target Kinase Inhibitor C4_Coup->Final 4. Deprotection

Figure 1: Strategic workflow for orthogonal functionalization.[1] Path A -> B -> C is the recommended route to maximize yield and purity.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Protection (SEM-Chloride)

Rationale: The free indazole NH can poison Palladium catalysts and interfere with base-mediated reactions.[1] Protecting it with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group improves solubility and directs subsequent lithiation/coupling chemistry.[1]

Reagents:

  • 4-Chloro-1H-indazol-6-amine (1.0 equiv)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)[1]

  • SEM-Chloride (1.1 equiv)[1]

  • THF (Anhydrous, 10 mL/g substrate)[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Charge with 4-Chloro-1H-indazol-6-amine and anhydrous THF.[1] Cool to 0°C .[3]

  • Deprotonation: Add NaH portion-wise over 10 minutes. Observation: Gas evolution (

    
    ) will occur. The suspension may turn yellow/orange. Stir at 0°C for 30 minutes.
    
    • Note: The exocyclic amine (

      
       ~25) is far less acidic than the indazole NH (
      
      
      
      ~14), so NaH selectively deprotonates the ring nitrogen.
  • Alkylation: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc (3x). Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Flash Chromatography.

    • Regioselectivity Check: N1-alkylation is thermodynamically favored over N2.[1] Confirm via NOESY NMR (interaction between SEM protons and C7-H).

Protocol B: C6-Amine Amide Coupling (General Procedure)

Rationale: Installing the "tail" moiety.[1] Since the aniline is electron-deficient (due to the chloro-indazole core), standard EDC couplings may be sluggish.[1] HATU or Acid Chlorides are preferred.

Reagents:

  • N1-Protected Scaffold (1.0 equiv)[1]

  • Carboxylic Acid (

    
    ) (1.2 equiv)[1]
    
  • HATU (1.3 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Dimethylformamide) (5 mL/mmol)[1]

Step-by-Step:

  • Activation: In a vial, dissolve the Carboxylic Acid in DMF. Add DIPEA and HATU . Stir at RT for 15 minutes to form the activated ester.

  • Coupling: Add the N1-Protected Scaffold to the reaction mixture.

  • Conditions: Stir at 40–50°C for 4–16 hours.

    • Critical Insight: The electron-withdrawing nature of the indazole ring reduces the nucleophilicity of the C6-amine.[1] Slight heating is often required compared to standard anilines.

  • Validation: Monitor LCMS for [M+H]+.

  • Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc/LiCl (5% aq) to remove DMF.

Protocol C: C4-Chlorine Suzuki-Miyaura Coupling

Rationale: The C4-chloride is sterically crowded and electronically deactivated compared to a bromide.[1] "High-activity" Buchwald precatalysts are mandatory for consistent success.

Reagents:

  • Functionalized Indazole (from Protocol B)[1] (1.0 equiv)[1][3][4]

  • Boronic Acid/Ester (

    
    ) (1.5 equiv)[1]
    
  • Catalyst:

    
     (0.05 equiv) + XPhos  (0.1 equiv) OR Pd(dppf)Cl2  (for simpler substrates).[1]
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon for 20 minutes. Oxygen is the enemy of this reaction.

  • Assembly: In a microwave vial or pressure tube, combine the Indazole , Boronic Acid , Base , and Catalyst .

  • Reaction: Seal and heat to 90–100°C (conventional) or 110°C (Microwave, 30 min).

  • Troubleshooting:

    • Low Conversion: Switch ligand to SPhos or BrettPhos (better for aryl chlorides).

    • Dehalogenation:[1] If the product shows loss of Cl without coupling, lower the temperature and increase catalyst loading.

Analytical Characterization & Troubleshooting

Expected NMR Signatures ( -DMSO)
  • Indazole C3-H: Singlet,

    
     8.0 – 8.2 ppm.[1] (Diagnostic for core integrity).
    
  • Amine (

    
    ):  Broad singlet, 
    
    
    
    5.0 – 6.0 ppm (disappears on
    
    
    shake).[1]
  • Regiochemistry (N1 vs N2):

    • N1-substituted: C7-H (

      
       ~6.5-7.[1]0) shows NOE with the N1-protecting group.[1]
      
    • N2-substituted: C3-H shows NOE with the N2-protecting group.[1]

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Low nucleophilicity of amine.[1]Switch to Acid Chloride + Pyridine protocol. Heat to 60°C.
Regioisomers in N-Protection Kinetic vs Thermodynamic control.Use NaH/THF (Thermodynamic -> N1). Avoid alkyl halides; use SEM-Cl or Boc2O.[1]
Stalled Suzuki Coupling Oxidative addition to C-Cl is slow.[1]Use XPhos Pd G2 or RuPhos Pd G2 . Ensure strictly anaerobic conditions.
Black Precipitate (Pd Black) Catalyst decomposition.Add additional ligand (e.g.,

) or switch to Pd(dppf)Cl2 which is more robust.[1]

References

  • Synthesis and Reactivity of Aminoindazoles

    • Title: "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles"
    • Source: Molecules, 2012, 17, 4508-4521.[1]

    • URL:[Link][1][5][6]

  • Amide Coupling Optimization

    • Title: "Process optimization for acid-amine coupling: a c
    • Source: Current Chemistry Letters, 2023.
    • URL:[Link]

  • Indazole Scaffold in Drug Discovery (Lenacapavir Analogues)

    • Title: "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir"[1]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Safety Data & Handling: Title: "Safety Data Sheet: 6-Aminoindazole" Source: TCI Chemicals.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-1H-indazol-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of this valuable indazole derivative.

Introduction

4-Chloro-1H-indazol-6-amine is a key building block in medicinal chemistry, valued for its role in the development of various therapeutic agents. The synthesis, while conceptually straightforward, involves steps that are sensitive to reaction conditions and can present significant challenges in yield and purity. This guide provides a structured approach to troubleshooting the common two-step synthesis: the regioselective nitration of 4-chloro-1H-indazole followed by the reduction of the nitro group.

Overall Synthetic Workflow

The primary synthetic route involves two key transformations, starting from commercially available 4-chloro-1H-indazole.

Synthetic_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start 4-chloro-1H-indazole Intermediate 4-chloro-6-nitro-1H-indazole Start->Intermediate HNO₃ / H₂SO₄ Final_Product 4-Chloro-1H-indazol-6-amine Intermediate->Final_Product Reducing Agent (e.g., SnCl₂, H₂/Pd-C)

Caption: Two-step synthesis of 4-Chloro-1H-indazol-6-amine.

Part 1: Nitration of 4-chloro-1H-indazole

This section focuses on the electrophilic nitration to produce the key intermediate, 4-chloro-6-nitro-1H-indazole.

Frequently Asked Questions (FAQs): Nitration Step

Q1: What is the expected regioselectivity for the nitration of 4-chloro-1H-indazole?

A1: The nitration of 4-chloro-1H-indazole is expected to predominantly yield the 6-nitro isomer. The directing effects of the substituents on the benzene ring govern this outcome. The indazole ring system, as a whole, directs electrophilic substitution to the C4 and C6 positions. With the C4 position blocked by a chloro atom, the incoming electrophile (NO₂⁺) is directed to the C6 position. The chloro group is an ortho-, para-director; however, its deactivating nature is overcome by the activating effect of the fused pyrazole ring.

Q2: Why is a mixture of concentrated nitric acid and sulfuric acid the standard nitrating agent?

A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. This increases the rate and efficiency of the nitration on the somewhat deactivated ring system.

Q3: Can other nitrating agents be used?

A3: While mixed acid is common, other reagents like potassium nitrate in sulfuric acid or nitronium tetrafluoroborate can also be used. However, for cost-effectiveness and scalability, the nitric acid/sulfuric acid system is generally preferred. The choice may also depend on the sensitivity of the substrate to strongly acidic conditions.

Troubleshooting Guide: Nitration Step
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently strong nitrating conditions. 2. Reaction temperature is too low. 3. Poor quality of reagents (e.g., wet nitric or sulfuric acid).1. Ensure the use of fuming nitric acid or increase the ratio of sulfuric acid. 2. Cautiously increase the reaction temperature, monitoring carefully for exotherms and side-product formation. A typical range is 0 °C to room temperature. 3. Use fresh, anhydrous reagents.
Formation of Multiple Isomers 1. Reaction temperature is too high, leading to loss of regioselectivity. 2. The directing group effects are not as selective as predicted.1. Maintain a low temperature (e.g., 0-5 °C) during the addition of the substrate to the mixed acid. 2. Isomers may be unavoidable. Focus on purification: the 6-nitro isomer can often be separated from others (like the 7-nitro isomer) by column chromatography or fractional crystallization.
Product Decomposition (Dark Tar Formation) 1. Reaction temperature is excessively high, causing oxidative decomposition. 2. The substrate was added too quickly to the mixed acid, causing an uncontrolled exotherm.1. Implement strict temperature control using an ice/salt bath. 2. Add the substrate portion-wise or as a solution dropwise to the nitrating mixture at a low temperature.
Difficult Product Isolation The product is soluble in the acidic aqueous workup solution.Ensure the reaction mixture is quenched on a large amount of ice and then carefully neutralized with a base (e.g., NaOH, NaHCO₃) to precipitate the product. The product is typically a solid that can be collected by filtration.[1]

Part 2: Reduction of 4-chloro-6-nitro-1H-indazole

This section addresses the conversion of the nitro-intermediate to the final amine product. This step is often challenging due to the potential for side reactions.

Frequently Asked Questions (FAQs): Reduction Step

Q1: What are the most common methods for reducing an aromatic nitro group in the presence of a chloro-substituent?

A1: The three most common and effective methods are:

  • Metal/Acid Reduction (e.g., SnCl₂·2H₂O in HCl/Ethanol): This is a classic, reliable, and often high-yielding method. It is generally tolerant of the chloro-substituent.[2][3]

  • Catalytic Hydrogenation (e.g., H₂ gas with Pd/C or Pt/C): This method is very clean as the byproducts are gaseous or easily filtered. However, it carries a risk of hydrodehalogenation (loss of the chloro-substituent).

  • Catalytic Transfer Hydrogenation (e.g., Hydrazine hydrate with Pd/C): This method avoids the need for high-pressure hydrogen gas, making it safer for standard laboratory setups. It can sometimes offer better chemoselectivity than direct hydrogenation.[4]

Q2: Which reduction method is best to avoid dehalogenation?

A2: Metal/acid reduction using tin(II) chloride (SnCl₂) is generally the preferred method when trying to avoid hydrodehalogenation, which can be a significant side reaction during catalytic hydrogenation with palladium catalysts.[5] Iron in acidic medium (Fe/HCl or Fe/NH₄Cl) is another good alternative that typically preserves aryl halides.[6]

Q3: My final product, the amine, seems to be unstable. Why?

A3: Aromatic amines, particularly those with electron-donating and electron-withdrawing groups, can be susceptible to air oxidation, leading to discoloration (often turning purple, brown, or black). It is crucial to work up the reaction quickly and store the purified product under an inert atmosphere (like nitrogen or argon) and protected from light.

Comparison of Common Reduction Methods
Method Advantages Disadvantages Key Considerations
SnCl₂ / HCl - High yield - Chemoselective (preserves chloro group) - Scalable- Workup can be difficult due to tin salt precipitation - Stoichiometric metal wasteBasify the reaction mixture carefully during workup (e.g., to pH 8-9) to precipitate tin hydroxides, which can then be filtered off.[2]
H₂ / Pd-C - Clean reaction (catalyst is filtered off) - High atom economy- Risk of hydrodehalogenation (loss of Cl) - Requires specialized hydrogenation equipment - Catalyst can be pyrophoricUse a lower catalyst loading, moderate pressure, and monitor the reaction closely by TLC or LC-MS to minimize dehalogenation.
Fe / NH₄Cl or HCl - Inexpensive and environmentally benign metal - Good chemoselectivity- Requires a large excess of iron powder - Vigorous reaction, can be exothermic - Removal of fine iron particles can be challengingThe reaction is often run in a protic solvent like ethanol/water. Filtration through Celite® is recommended to remove iron residues.[5]
Hydrazine / Pd-C - Avoids high-pressure H₂ gas - Generally fast and efficient- Hydrazine is highly toxic and a suspected carcinogen - Exothermic reaction requires careful temperature control - Still carries some risk of dehalogenationAdd hydrazine hydrate dropwise at a controlled temperature. This method works well for nitroindazoles.[4]
Troubleshooting Guide: Reduction Step

Reduction_Troubleshooting Start Start Reduction of 4-chloro-6-nitro-1H-indazole Monitor Monitor Reaction by TLC/LC-MS Start->Monitor Decision1 Is reaction complete? Monitor->Decision1 Decision2 Is dehalogenated side product observed? Decision1->Decision2 Yes Incomplete Incomplete Reaction Decision1->Incomplete No Workup Proceed to Workup & Purification Decision2->Workup No SideProduct Dehalogenation Occurred Decision2->SideProduct Yes Action1 Troubleshoot: - Increase reaction time/temp - Add more reducing agent - Check catalyst activity (if applicable) Incomplete->Action1 Action2 Troubleshoot: - Switch to a milder method (e.g., H₂/Pd-C → SnCl₂) - Reduce catalyst loading or pressure - Lower reaction temperature SideProduct->Action2

Caption: Troubleshooting workflow for the reduction step.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-6-nitro-1H-indazole

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 equivalents) to 0 °C in an ice/salt bath.

  • Nitrating Mixture: Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the sulfuric acid, ensuring the temperature remains below 10 °C.

  • Substrate Addition: Dissolve 4-chloro-1H-indazole (1 equivalent) in a minimum amount of concentrated sulfuric acid and add this solution dropwise to the cold nitrating mixture. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Isolation: A solid precipitate should form. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acid.

  • Drying: Dry the solid product under vacuum. The product, 4-chloro-6-nitro-1H-indazole, can be purified further by recrystallization (e.g., from ethanol) or column chromatography if necessary.

Protocol 2: Synthesis of 4-Chloro-1H-indazol-6-amine (using SnCl₂)
  • Setup: To a round-bottom flask, add 4-chloro-6-nitro-1H-indazole (1 equivalent) and ethanol or ethyl acetate as the solvent.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) in concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching & Neutralization: Cool the reaction mixture to room temperature and pour it onto ice. Carefully basify the mixture by the slow addition of a saturated sodium bicarbonate solution or concentrated NaOH solution until the pH is approximately 8-9. A thick white precipitate of tin salts will form.

  • Extraction: Extract the product from the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3x). The tin salts can be slow to filter; direct extraction is often more efficient.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel or by recrystallization.[7]

References

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]

  • Organic Syntheses. (n.d.). Indazole procedure. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction Reagent Guide. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?[Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?[Link]

  • ResearchGate. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?[Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. [Link]

Sources

Technical Support Center: Thermal Safety in 4-Chloro-1H-indazol-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Managing Exothermic Events in Indazole Scale-Up

Executive Summary

Synthesizing 4-Chloro-1H-indazol-6-amine involves two distinct chemical stages with high thermal risk profiles: the formation of the indazole core (often via hydrazine cyclization) and the reduction of the nitro precursor (4-chloro-6-nitro-1H-indazole). This guide provides troubleshooting protocols for managing the specific heat release profiles of these steps.

Module 1: Critical Precursor Synthesis (Ring Closure)

Context: The formation of the indazole ring often utilizes the reaction of 2-fluoro-4-chloro-6-nitrobenzaldehyde (or the corresponding nitrile) with hydrazine hydrate . This is a rapid, highly exothermic condensation-cyclization sequence.

Troubleshooting Guide: Hydrazine Addition

Q: The reactor temperature spikes uncontrollably (>15°C rise) within seconds of starting the hydrazine addition. Why? A: This indicates reagent accumulation due to a "thermal delay."

  • Mechanism: The reaction between the electron-deficient fluoro-aromatic ring and hydrazine is kinetically fast but can be inhibited by low initial temperatures. If you add hydrazine too quickly at

    
     without observing an immediate exotherm, the unreacted hydrazine accumulates. Once the threshold temperature is reached, the accumulated mass reacts simultaneously, overwhelming the cooling jacket.
    
  • Corrective Action:

    • Stop Dosing: Immediately halt hydrazine feed.

    • Max Cooling: Apply maximum cooling fluid flow.

    • Wait for Consumption: Do not restart dosing until the temperature drops back to baseline and you confirm consumption of the accumulated hydrazine (via HPLC or TLC).

    • Restart Protocol: Resume dosing at 25% of the original rate .

Q: We are seeing "fuming" and pressure build-up during the cyclization at reflux. A: This is likely hydrazine decomposition .

  • Cause: Hydrazine is thermodynamically unstable. In the presence of metal ions (rust, Fe, Cu) or at high temperatures without adequate solvent volume, it can decompose into

    
     and 
    
    
    
    , generating rapid pressure.
  • Prevention: Ensure the reactor is glass-lined or passivated Hastelloy. Avoid stainless steel if possible. Use a scrubber for ammonia off-gassing.

Module 2: Nitro Reduction (The Major Exotherm)

Context: Converting 4-chloro-6-nitro-1H-indazole to the target amine. The industry standard is Catalytic Hydrogenation (


), but this presents the highest thermal risk.
Troubleshooting Guide: Hydrogenation Runaway

Q: The reaction temperature is rising despite the cooling jacket being at -20°C. What is happening? A: You are experiencing a Hydrogen Uptake Rate (HUR) vs. Heat Transfer imbalance .

  • The Physics: The reduction of a nitro group releases approx. 500–550 kJ/mol . For a 1 kg batch, this releases enough energy to boil the solvent multiple times over.

  • Immediate Fix:

    • Stop Agitation: ( Controversial but effective for hydrogenation). Stopping the stirrer breaks the gas-liquid mass transfer. Without

      
       dissolving into the liquid, the reaction halts immediately.
      
    • Vent Hydrogen: Carefully vent the headspace to Nitrogen (inert the vessel).

    • Restart Strategy: Once cool, restart agitation at a lower speed and reduce hydrogen pressure (e.g., from 5 bar to 1 bar) to throttle the reaction rate.

Q: We want to avoid Hydrogen gas. Can we use Iron/Acid? A: Yes, but it introduces heterogeneous exotherms .

  • Issue: The Fe/NH4Cl or Fe/AcOH reduction is a slurry. The exotherm is often delayed because the iron surface must be "activated" (etched) by the acid before electron transfer begins.

  • Risk: Adding all iron at once results in an induction period followed by a violent boil-over.

  • Protocol: Add Iron powder portion-wise. Wait for the exotherm to subside between portions.

Data Visualization: Process Safety Workflow

The following diagram illustrates the critical decision pathways for managing thermal risks during the two main synthesis stages.

IndazoleSafety cluster_0 Stage 1: Ring Closure (Hydrazine) cluster_1 Stage 2: Nitro Reduction Start Start: 4-Chloro-1H-indazol-6-amine Synthesis Precursor Precursor: 2-Fluoro-4-chloro-6-nitrobenzaldehyde Start->Precursor AddHydrazine Action: Controlled Addition of Hydrazine Precursor->AddHydrazine CheckTemp Check: Temp Spike > 5°C? AddHydrazine->CheckTemp Accumulation RISK: Reagent Accumulation CheckTemp->Accumulation Yes (Delayed Exotherm) Intermediate Intermediate: 4-Chloro-6-nitro-1H-indazole CheckTemp->Intermediate No (Controlled) StopFeed Action: STOP FEED Maintain Cooling Accumulation->StopFeed StopFeed->AddHydrazine Restart Slow MethodSelect Decision: Select Reduction Method Intermediate->MethodSelect PathH2 Method A: H2 / Pd-C (Clean but High Heat) MethodSelect->PathH2 PathFe Method B: Fe / Acid (Slurry / Delayed Exotherm) MethodSelect->PathFe Runaway CRITICAL: Thermal Runaway Detected PathH2->Runaway High H2 Pressure Product Product: 4-Chloro-1H-indazol-6-amine PathH2->Product PortionAdd Control: Portion-wise Addition of Fe PathFe->PortionAdd KillStir Emergency: STOP AGITATION (Breaks Mass Transfer) Runaway->KillStir KillStir->PathH2 Restart Low Pressure PortionAdd->Product

Caption: Decision logic for thermal management in Indazole synthesis. Note the "Stop Agitation" intervention for hydrogenation runaways.

Comparative Data: Reduction Methodologies

When scaling up the reduction of 4-chloro-6-nitro-1H-indazole , the choice of method dictates the safety engineering required.

ParameterCatalytic Hydrogenation (

)
Chemical Reduction (

)
Stannous Chloride (

)
Heat Release High (~550 kJ/mol). Instantaneous with gas uptake.Moderate . Delayed/Sustained release.Moderate . Controlled by addition rate.
Process Control Agitation Speed & Pressure. (Stop stirrer = Stop reaction).Addition Rate of Solid. (Hard to stop once mixed).Addition Rate of Solution.
Scalability Excellent (if heat exchange is adequate).Poor (Voluminous iron sludge waste).Good (Homogeneous), but toxic waste.
Impurity Profile Cleanest. Risk of de-chlorination (loss of 4-Cl) if over-reduced.Iron residues.Tin residues (difficult to remove).
Safety Critical Flammability (

) + Thermal Runaway.
Delayed Exotherm (Induction Period). Corrosive / Acidic Exotherm.
FAQ: Operational Specifics

Q: Can I use DMSO as a solvent for the hydrazine step? A: Avoid if possible. While DMSO dissolves the reactants well, it has a high boiling point and poor thermal conductivity compared to Ethanol or Methanol. Furthermore, DMSO/Hydrazine mixtures can be shock-sensitive at high temperatures. Ethanol/Water mixtures are safer and allow for evaporative cooling (reflux) to act as a thermal buffer.

Q: How do I prevent the "4-Chloro" group from falling off during hydrogenation? A: This is "hydrodehalogenation."

  • Solution: Use a poisoned catalyst (e.g., sulfided Pt/C or V-doped Pd/C) rather than standard Pd/C. Alternatively, stop the reaction at exactly 3.0 equivalents of

    
     uptake. Adding an acid scavenger (like 
    
    
    
    ) often promotes dehalogenation; keep the media neutral or slightly acidic.

Q: What is the Maximum Temperature of Synthesis (MTS) for the nitro reduction? A: Do not exceed 60°C .

  • Reasoning: Above 60°C, the rate of hydrogen uptake becomes diffusion-limited rather than kinetically limited, leading to hot spots on the catalyst surface which can ignite solvent vapors in the headspace.

References
  • BenchChem. (2025).[1] Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. (Detailed protocols on diazotization and cyclization safety).

  • Gupton, B.F., et al. (2024).[2] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29, 2705. (Describes hydrazine cyclization risks and exotherms).

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde.

    
     vs 
    
    
    
    vs
    
    
    reduction).
  • NOAA. (n.d.). Hydrazine, Anhydrous: Chemical Datasheet. CAMEO Chemicals.[3] (Thermal stability and explosion hazards of hydrazine).

  • European Commission. (2012). Opinion on 2-amino-6-chloro-4-nitrophenol. SCCS. (Toxicology and stability data on related chloro-nitro-amines).

Sources

Technical Support Center: Analytical Methods for Impurity Profiling of 4-Chloro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analytical characterization of 4-Chloro-1H-indazol-6-amine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth answers to common questions and troubleshooting scenarios encountered during the detection, identification, and quantification of impurities. Our approach is rooted in established scientific principles to ensure robust and reliable analytical outcomes.

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), have stringent requirements for the reporting, identification, and qualification of impurities to ensure the safety and efficacy of the final drug product.[1][2][3] This document serves as a practical resource for navigating the analytical challenges associated with 4-Chloro-1H-indazol-6-amine.

Frequently Asked Questions (FAQs): Core Concepts & Strategy
Q1: What types of impurities should I anticipate when working with 4-Chloro-1H-indazol-6-amine?

A1: Understanding the synthetic route is paramount to predicting potential impurities. While the specific route for your material may be proprietary, indazole derivatives are often synthesized via multi-step processes.[4][5][6][7] Impurities can be broadly categorized as:

  • Process-Related Impurities: These originate from the manufacturing process.

    • Starting Materials: Unreacted starting materials, such as substituted chlorobenzonitriles or methylanilines.[5][8][9]

    • Intermediates: Incompletely reacted intermediates from preceding steps.

    • By-products: Resulting from side reactions inherent to the chemical transformations (e.g., isomers, over-alkylated products, or products of incomplete cyclization).

    • Reagents and Catalysts: Residual reagents, solvents, or catalysts used in the synthesis.

  • Degradation Products: These form during storage or manufacturing due to exposure to light, heat, humidity, or interaction with excipients.[10] Common degradation pathways for aromatic amines include oxidation and hydrolysis.

A summary of potential, though not exhaustive, impurities is presented below.

Impurity Class Potential Examples for 4-Chloro-1H-indazol-6-amine Rationale / Origin
Starting Materials Substituted 2-methyl-3-chloroaniline or 2,6-dichlorobenzonitrile derivativesCommon precursors in indazole synthesis.[5][8][9]
Intermediates N-acetylated precursors, uncyclized hydrazonesIncomplete reaction during acetylation or cyclization steps.[9]
Isomeric Impurities Positional isomers (e.g., 5-Chloro-, 7-Chloro- isomers)Lack of complete regioselectivity during synthesis.
By-products Dimerization products, products of dehalogenationSide reactions occurring under synthesis conditions.
Degradation Products Oxidized species (e.g., N-oxides), hydrolyzed productsInstability of the amine or indazole ring system under stress conditions.
Q2: Which analytical technique is the best starting point for impurity profiling?

A2: High-Performance Liquid Chromatography (HPLC), or its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), is the cornerstone of pharmaceutical impurity analysis.[2][11]

  • Expertise & Experience: HPLC offers a robust, reproducible, and high-resolution separation of the main API from its structurally similar impurities. When coupled with a UV detector, it provides excellent quantitative capabilities. The choice of a reversed-phase (RP) C18 column is the most common starting point for molecules like 4-Chloro-1H-indazol-6-amine due to its aromatic and moderately polar nature.

  • Trustworthiness: A well-developed HPLC method includes system suitability tests (SSTs) to ensure the system is performing correctly before any sample analysis. Parameters like resolution, tailing factor, and repeatability are monitored to guarantee the validity of the generated data.

Q3: My HPLC-UV method shows an unknown peak. How do I identify it?

A3: This is a classic challenge in drug development. The primary tool for structural elucidation of unknown impurities is Mass Spectrometry (MS), typically coupled with liquid chromatography (LC-MS).[12][13][14]

  • Obtain Molecular Weight: An initial LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak, which typically corresponds to its molecular weight (as [M+H]⁺ in positive ion mode).[14]

  • Determine Elemental Composition: For greater confidence, employ High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or TOF technologies.[15][16] HRMS provides a highly accurate mass measurement, allowing you to determine the exact elemental formula of the impurity. This is critical for distinguishing between isomers or compounds with very similar nominal masses.

  • Fragment the Molecule (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the impurity ion and fragmenting it. The resulting fragmentation pattern provides clues about the molecule's structure, such as the location of functional groups.

  • Isolate and Characterize (NMR): If the impurity is present at a significant level (typically >0.1%), it may need to be isolated using preparative HPLC. The pure, isolated impurity can then be definitively characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR).[14][17][18] NMR provides unambiguous structural information, though it is less sensitive than MS.[17]

The general workflow for identifying an unknown impurity is visualized below.

G Workflow for Impurity Identification A Unknown Peak Detected in HPLC-UV Chromatogram B Perform LC-MS Analysis A->B C Obtain Mass (m/z) B->C E Perform High-Resolution LC-MS (HRMS) B->E If needed G Perform Tandem MS (MS/MS) B->G If needed D Propose Potential Structures (Based on mass and synthesis route) C->D I Isolate Impurity (Preparative HPLC) D->I If impurity >0.10% and structure is ambiguous F Determine Elemental Formula E->F F->D H Analyze Fragmentation Pattern G->H H->D J Structural Elucidation by NMR Spectroscopy I->J K Structure Confirmed J->K

Caption: A workflow diagram for identifying unknown impurities.

Troubleshooting Guides: Common Experimental Issues

This section addresses specific problems in a practical question-and-answer format.

HPLC Method Issues

Q: My analyte peak for 4-Chloro-1H-indazol-6-amine is tailing significantly. What is causing this and how can I fix it?

A: Peak tailing for basic compounds like aromatic amines is a frequent issue in reversed-phase HPLC.[19] The primary cause is secondary interactions between the basic amine group and acidic residual silanols on the silica-based column packing.

  • Immediate Action - Adjust Mobile Phase pH: The most effective solution is to work at a pH where the analyte is not ionized or the silanols are suppressed.

    • High pH: Increase the mobile phase pH to >8 (e.g., using an ammonium bicarbonate or phosphate buffer). At this pH, the amine is neutral, minimizing ionic interactions. Caution: Ensure your column is stable at high pH (e.g., use a hybrid or polymer-based column). Standard silica columns degrade rapidly above pH 7.5.

    • Low pH: Decrease the mobile phase pH to <3 (e.g., using formic acid or trifluoroacetic acid - TFA). At this pH, both the amine analyte and the silanol groups are protonated. The resulting ionic repulsion can improve peak shape. TFA is particularly effective but can be difficult to remove from the column and may suppress MS signals.

  • Use a Different Column: Modern columns often feature "end-capping" to block residual silanols. If pH adjustment doesn't work, switch to a high-purity, end-capped column or one specifically designed for basic compounds.

  • Reduce Sample Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration.

Q: The retention times of my peaks are drifting to be shorter with every injection. What should I do?

A: A consistent decrease in retention time often points to a loss of the stationary phase or a change in the mobile phase composition over time.[20][21]

G Troubleshooting Retention Time Drift (Decreasing) Start Problem: Retention Times Consistently Decreasing Q1 Is the mobile phase pH outside the column's stable range (typically 2-7.5)? Start->Q1 A1_Yes Stationary phase is likely degrading ('hydrolyzing'). Adjust pH to be within column specs or use a pH-stable column. Q1->A1_Yes Yes A1_No No Q1->A1_No Q2 Is the mobile phase pre-mixed or mixed online by the pump? A1_No->Q2 A2_Online Check gradient proportioning valves. One solvent line may be partially blocked or the pump may be malfunctioning. Q2->A2_Online Online A2_Premixed Did you observe selective evaporation? (e.g., volatile organic solvent evaporating, making mobile phase more aqueous) Q2->A2_Premixed Pre-mixed Q3 Is the column temperature stable? A2_Online->Q3 A2_Premixed->Q3 A3_No Use a column oven. Ensure lab ambient temperature is stable. Q3->A3_No No A3_Yes Yes Q3->A3_Yes End If problem persists, the column may be irreversibly fouled. Consider replacing the column. A3_Yes->End

Caption: A logical flow for troubleshooting decreasing HPLC retention times.

Experimental Protocols & Data
Protocol 1: General HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point. Method validation and optimization are required for specific applications and impurity profiles.

  • System Preparation:

    • HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.

    • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degassing: Degas both mobile phases thoroughly using sonication or an inline degasser.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 4-Chloro-1H-indazol-6-amine sample.

    • Dissolve in a suitable solvent (e.g., 10 mL of 50:50 Acetonitrile:Water) to a final concentration of ~1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detector Wavelength: Use a Photodiode Array (PDA) detector to monitor across a range (e.g., 210-400 nm) and select an optimal wavelength for quantification (e.g., 254 nm).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      25.0 5 95
      30.0 5 95
      30.1 95 5

      | 35.0 | 95 | 5 |

  • System Suitability & Analysis:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a standard solution five times to check for system precision (RSD < 2.0%).

    • Inject a resolution solution (if available) or a spiked sample to ensure critical impurity pairs are separated.

    • Inject the prepared sample.

  • Data Processing:

    • Integrate all peaks. According to ICH guidelines, impurities above the reporting threshold should be reported.[22][23]

    • Calculate the percentage of each impurity using the area percent method (assuming similar response factors for a preliminary assessment).

Protocol 2: Sample Preparation for NMR Analysis of an Isolated Impurity
  • Isolation: Isolate the impurity of interest using preparative HPLC and evaporate the solvent under reduced pressure. Ensure the sample is thoroughly dried to remove all residual solvents.

  • Sample Preparation: [14]

    • Weigh approximately 1-5 mg of the isolated impurity into a clean, dry NMR tube. The amount depends on the sensitivity of the NMR instrument.

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for polar, nitrogen-containing heterocycles.

    • Cap the tube and gently vortex or sonicate until the sample is completely dissolved.

  • NMR Acquisition:

    • Acquire standard 1D spectra: ¹H and ¹³C.

    • Acquire 2D spectra as needed for full structural assignment, such as COSY (proton-proton correlations), HSQC (direct proton-carbon correlations), and HMBC (long-range proton-carbon correlations).[24]

Regulatory Impurity Thresholds

The acceptable levels for impurities are defined by ICH guidelines, primarily Q3A(R2) for new drug substances.[22][23] The thresholds are based on the maximum daily dose (MDD) of the drug.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table based on ICH Guideline Q3A(R2)[22]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's safety must be established.

References
  • Manchuri, K. M., Shaik, M. A., Gopireddy, V. S. R., Sultana, N., & Gogineni, S. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1456–1483.
  • U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.
  • BenchChem. (2025).
  • Manchuri, K. M., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • Parr, M. K., & Joseph, J. F. (2019). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis, 164, 536–549.
  • Gaikwad, M. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

  • Power, J. (2016). New NMR Tools for Impurity Analysis. The University of Manchester Research Explorer. [Link]

  • LabRulez GCMS. (n.d.). Nitrosamine impurities analysis solution guide. LabRulez GCMS. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. ResearchGate. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. EMA. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]

  • Waters. (n.d.). Impurities Application Notebook. Waters. [Link]

  • Wang, C., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]

  • Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. BfArM. [Link]

  • Jaki, B. U., et al. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

  • Papakyriakou, M., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]

  • W.R. Grace & Co. (2025). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. Grace. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Jaki, B. U., et al. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. PubMed. [Link]

Sources

alternative workup procedures for 4-Chloro-1H-indazol-6-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the 4-Chloro-1H-indazol-6-amine Technical Support Center .

This guide is designed for researchers encountering isolation or purification challenges with 4-Chloro-1H-indazol-6-amine (and related 6-aminoindazoles). Unlike standard anilines, this molecule presents a "push-pull" electronic system (electron-donating amine vs. electron-withdrawing indazole + chlorine) and amphoteric solubility that often leads to failed standard workups (e.g., sticky tars, inseparable emulsions).

Part 1: Decision Matrix for Workup Selection

Before proceeding, assess the state of your crude reaction mixture.[1] Use this logic flow to select the optimal workup procedure.

WorkupDecision Start Crude Reaction Mixture (Post-Reduction/Synthesis) StateCheck What is the physical state? Start->StateCheck SolidPrecip Solid Precipitate Present StateCheck->SolidPrecip Suspension Solution Homogeneous Solution StateCheck->Solution Dissolved StickyOil Sticky Tar / Oil StateCheck->StickyOil Gummy residue ProtocolA PROTOCOL A: Direct Filtration & Trituration (Best for high purity) SolidPrecip->ProtocolA MetalCheck Was a metal catalyst/reagent used? (Fe, Sn, Pd/C) Solution->MetalCheck ProtocolD PROTOCOL D: HCl Salt Formation (Best for tars) StickyOil->ProtocolD ProtocolB PROTOCOL B: Modified Acid-Base Swing (Best for solution/emulsions) MetalCheck->ProtocolB No (or Pd/C filtered) ProtocolC PROTOCOL C: Chelation Wash / Scavenging (Mandatory for Sn/Fe reductions) MetalCheck->ProtocolC Yes (Fe/Sn) ProtocolC->ProtocolB Post-Metal Removal

Figure 1: Decision matrix for selecting the appropriate workup procedure based on crude physical state and synthetic route.

Part 2: Technical Protocols

Protocol A: Direct Filtration & Trituration (The "No-Column" Method)

Best for: Large-scale reactions where the product has partially precipitated.

The Science: 4-Chloro-1H-indazol-6-amine has poor solubility in non-polar solvents (hexane, ether) and cold water, but moderate solubility in polar organics. We exploit this to wash away impurities without dissolving the product.

  • Cool & Filter: Cool the reaction mixture to 0–5 °C for 1 hour. If solid is visible, filter the crude suspension through a sintered glass funnel.

  • Displacement Wash: Wash the filter cake with cold water (2x) to remove inorganic salts (e.g., NH₄Cl).

  • Non-Polar Trituration: Wash the cake with cold MTBE (Methyl tert-butyl ether) or Hexane/DCM (9:1) .

    • Why? This removes unreacted starting materials (often non-polar nitro/halo precursors) while the amino-indazole remains insoluble.

  • Drying: Dry under vacuum at 40 °C.

Protocol B: Modified Acid-Base Swing (pH-Controlled Extraction)

Best for: Homogeneous solutions or when purification from non-basic impurities is needed.

Expert Insight: The 4-chloro substituent lowers the pKa of the 6-amine (estimated pKa ~2.5–3.0) compared to typical anilines. Standard extraction at pH 4–5 will fail to retain the product in the aqueous phase. You must go more acidic.

  • Acidification: Dissolve crude in EtOAc. Extract with 1M or 2M HCl (Target pH < 1).

    • Note: The product moves to the aqueous phase as the hydrochloride salt.

    • Checkpoint: The organic layer should contain your non-basic impurities. Discard organic layer (check by TLC first).

  • Basification (The Critical Step):

    • Cool the aqueous acidic layer to 0 °C.

    • Slowly add saturated NaHCO₃ or 2M NaOH dropwise.

    • Stop at pH 8–9 .

    • Warning: Do not overshoot to pH >12. The indazole NH is acidic (pKa ~14); extremely high pH can deprotonate the indazole nitrogen, forming a water-soluble anion, causing product loss back into the aqueous waste.

  • Extraction: Extract the cloudy aqueous mixture with THF/EtOAc (1:1) .

    • Why THF? Indazoles are often poorly soluble in pure EtOAc. THF improves solubility and prevents premature precipitation during separation.

  • Drying: Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Metal Chelation (For Fe/Sn Reductions)

Best for: Removing stubborn tin or iron residues that cause emulsions.

The Science: Aminoindazoles can coordinate with metal ions, carrying them into the organic phase. Standard water washes are ineffective.

  • Rochelle's Salt Wash: If Tin (Sn) was used, suspend the crude reaction mixture in EtOAc and add an equal volume of saturated Potassium Sodium Tartrate (Rochelle’s Salt) solution.

    • Action: Stir vigorously for >2 hours. The tartrate sequesters Sn ions into the aqueous phase.

  • EDTA Wash: If Iron (Fe) was used, wash the organic layer with 0.5 M EDTA (pH 8) .

  • Filtration: If a rag layer (emulsion) persists, filter the entire biphasic mixture through a pad of Celite .

Part 3: Troubleshooting & FAQs

Q1: The product is oiling out as a sticky tar instead of crystallizing. What do I do?

Diagnosis: This is common for aminoindazoles containing trace solvents or impurities. The crystal lattice energy is high, but impurities disrupt stacking. Solution: The HCl Salt Trick.

  • Dissolve the sticky tar in a minimal amount of MeOH or Dioxane .

  • Add 4M HCl in Dioxane (1.5 equivalents).

  • Add Et₂O (Diethyl ether) dropwise until the solution turns cloudy.

  • Stir vigorously. The hydrochloride salt of the amine often crystallizes much more readily than the free base. You can isolate the salt or neutralize it later.

Q2: I have a persistent emulsion during extraction.

Diagnosis: Likely due to amphoteric species stabilizing the interface or fine metal particulates. Solution:

  • Add a co-solvent: Add a small amount of Methanol (5-10%) to the organic layer. This breaks the surface tension.

  • Saturation: Saturate the aqueous phase with solid NaCl .

  • Filtration: Filter the emulsion through a thin pad of Celite.

Q3: My yield is low after Acid-Base extraction.

Diagnosis: You likely lost the product during the acid wash (pH wasn't low enough) or the base step (pH was too high). Validation Data:

  • Check pH: Ensure the acid extraction was at pH < 1. The Chlorine atom pulls electron density, making the amine less basic. If you extracted at pH 4, the amine remained in the organic layer and was discarded.

  • Check Aqueous Waste: Acidify the waste aqueous layer from step 2. If precipitate forms, you over-basified (formed the indazolate anion).

Part 4: Physicochemical Data Reference

PropertyValueImplication for Workup
MW 167.59 g/mol Small molecule, volatile solvents suitable.
pKa (Indazole NH) ~13.8 (Est.)Avoid pH > 12 to prevent water solubility.
pKa (Amine NH₃⁺) ~2.5 – 3.0 (Est.)Requires strong acid (pH < 1) to protonate fully.
LogP ~1.6 – 1.8Moderately lipophilic; prefers EtOAc/THF over water.
Solubility Low in Water, Hexane.High in DMSO, MeOH, THF.Use THF/EtOAc mixtures for extraction.

References

  • Synthesis and Properties of Indazoles : ChemicalBook. "4-CHLORO(1H)INDAZOLE synthesis". Accessed Jan 31, 2026.[2]

  • Aminoindazole Reactivity : Journal of Organic Chemistry. "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives". 2022.

  • Purification without Chromatography : Molecules. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine... without column chromatography". 2024.[3]

  • Solubility Data : PubChem. "1H-Indazol-6-amine Compound Summary". Accessed Jan 31, 2026.[2]

  • Metal Removal Protocols : University of Rochester. "Workup: Tin Byproducts". Accessed Jan 31, 2026.[2]

Sources

effect of protecting groups in 4-Chloro-1H-indazol-6-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Chloro-1H-indazol-6-amine. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered during the synthesis of this important scaffold, with a particular focus on the strategic use of nitrogen protecting groups. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research and development endeavors.

Introduction: The Critical Role of Protecting Groups

In multi-step organic synthesis, protecting groups are indispensable tools for temporarily masking reactive functional groups to prevent undesired side reactions.[1] The synthesis of complex molecules like 4-Chloro-1H-indazol-6-amine, which contains multiple reactive sites, often necessitates a carefully planned protecting group strategy to achieve high yields and purity. The indazole core, with its two nitrogen atoms, presents a key challenge in regioselectivity during functionalization.[2][3] Protecting one of these nitrogens allows for controlled reactions at other positions of the molecule.

A suitable protecting group must be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups in the molecule.[4][5] It should also be stable to the reaction conditions of subsequent synthetic steps.[6][7] The choice of a protecting group can significantly impact the overall efficiency and success of a synthetic route.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the use of protecting groups in the synthesis of 4-Chloro-1H-indazol-6-amine.

Q1: Why is a protecting group necessary for the indazole nitrogen in this synthesis?

The indazole ring system has two nitrogen atoms, N1 and N2, both of which can be reactive. During subsequent reaction steps, such as electrophilic aromatic substitution or cross-coupling reactions, the presence of an unprotected N-H group can lead to a mixture of N1 and N2 substituted products, complicating purification and reducing the yield of the desired isomer. Furthermore, the acidic N-H proton can interfere with reactions involving strong bases or organometallic reagents. By protecting one of the indazole nitrogens, you can direct the regioselectivity of subsequent reactions and prevent unwanted side reactions.

Q2: What are the most common protecting groups for the indazole nitrogen?

Several protecting groups are commonly used for indazoles, each with its own advantages and disadvantages. Some of the most frequently employed groups include:

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its ease of introduction and removal under acidic conditions. However, it can sometimes be cleaved under unexpected conditions, such as during microwave-assisted Suzuki-Miyaura cross-coupling reactions.[8]

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is known to regioselectively protect the N-2 position of indazoles.[9][10] It is stable to a variety of reaction conditions and can be removed with fluoride reagents or strong acid.[9]

  • Trityl (Triphenylmethyl): This bulky protecting group is effective for protecting primary amines and can be removed by hydrogenolysis or mild acid hydrolysis.[5]

  • Acetyl (Ac): The acetyl group can be introduced using acetic anhydride and is typically removed by basic hydrolysis.[11]

  • Tosyl (Ts): The tosyl group is a robust protecting group that is stable to a wide range of conditions. However, its removal often requires harsh conditions, such as strong reducing agents or strong acids. A milder deprotection method using cesium carbonate has been reported.[12]

Q3: How do I choose the best protecting group for my specific reaction sequence?

The "best" protecting group is highly dependent on the overall synthetic strategy. Consider the following factors:

  • Stability: The protecting group must be stable to all subsequent reaction conditions.

  • Orthogonality: If multiple protecting groups are used in the synthesis, they should be "orthogonal," meaning each can be removed selectively without affecting the others.[6]

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and use readily available, non-toxic reagents.[4]

  • Impact on Reactivity: The protecting group can sometimes influence the reactivity of the indazole ring. For example, an electron-withdrawing group might deactivate the ring towards electrophilic substitution.

Q4: Can the protecting group influence the regioselectivity of subsequent reactions?

Absolutely. The position of the protecting group (N1 vs. N2) can direct the outcome of subsequent reactions. For instance, an SEM group at the N-2 position can direct lithiation to the C-3 position.[9] It is crucial to understand the directing effects of your chosen protecting group to achieve the desired regiochemistry.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis of 4-Chloro-1H-indazol-6-amine, with a focus on issues related to protecting groups.

Problem 1: Low yield during the protection step.
  • Possible Cause: Incomplete reaction or formation of side products.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the starting indazole and the protecting group reagent are pure. Impurities can interfere with the reaction.

    • Solvent and Base: The choice of solvent and base is critical. For example, for Boc protection, a common system is (Boc)₂O with a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[8] Experiment with different bases and solvents to optimize the reaction.

    • Reaction Temperature and Time: Some protection reactions may require elevated temperatures or longer reaction times to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions.

Problem 2: Unwanted deprotection during a subsequent reaction step.
  • Possible Cause: The protecting group is not stable to the reaction conditions.

  • Troubleshooting Steps:

    • Re-evaluate Protecting Group Choice: If a protecting group is consistently being cleaved, it is likely not suitable for that particular transformation. Refer to the table below to select a more robust protecting group that is compatible with the reaction conditions.

    • Modify Reaction Conditions: If possible, modify the reaction conditions to be milder. For example, if a reaction is performed at high temperature, try running it at a lower temperature for a longer period. For acid-sensitive groups, ensure the reaction is run under neutral or basic conditions.

Problem 3: Difficulty in removing the protecting group (deprotection).
  • Possible Cause: The deprotection conditions are not optimal, or the substrate is sterically hindered.

  • Troubleshooting Steps:

    • Optimize Deprotection Reagents and Conditions: For acid-labile groups like Boc, vary the acid (e.g., trifluoroacetic acid, hydrochloric acid) and its concentration. For base-labile groups, try different bases (e.g., sodium hydroxide, potassium carbonate) and solvents.

    • Increase Temperature: Gently heating the reaction mixture can sometimes facilitate deprotection. However, be cautious of potential side reactions at higher temperatures.

    • Use a Scavenger: In some cases, the cleaved protecting group or its byproducts can interfere with the reaction. Adding a scavenger can help to drive the reaction to completion.

Problem 4: Formation of isomeric byproducts.
  • Possible Cause: Incomplete protection leading to reaction at both N1 and N2, or migration of the protecting group.

  • Troubleshooting Steps:

    • Ensure Complete Protection: Before proceeding to the next step, confirm complete protection of the indazole nitrogen using analytical techniques like NMR or LC-MS. If the protection is incomplete, re-run the protection step under more forcing conditions.

    • Choose a Regioselective Protecting Group: If you are consistently observing a mixture of isomers, consider using a protecting group known for its regioselectivity, such as the SEM group for N-2 protection.[9][10]

Comparison of Common Indazole Nitrogen Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability & Remarks
tert-ButoxycarbonylBoc(Boc)₂O, base (e.g., TEA, DMAP)Strong acid (e.g., TFA, HCl)Widely used, but can be labile to some Lewis acids and high temperatures.[8]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, base (e.g., NaH)Fluoride source (e.g., TBAF) or strong acid (e.g., HCl)Offers good regioselectivity for N-2.[9][10]
TritylTrTr-Cl, base (e.g., pyridine)Mild acid or hydrogenolysisBulky group, good for steric hindrance.[5]
AcetylAcAc₂O or AcCl, baseBase (e.g., NaOH, K₂CO₃) or acidSimple to introduce and remove.[11]
TosylTsTsCl, base (e.g., pyridine)Strong acid, reducing agents, or Cs₂CO₃Very stable, but deprotection can be harsh.[12]

Experimental Protocols

Representative Protocol: N-Boc Protection of 4-Chloro-1H-indazol-6-amine

This protocol provides a general procedure for the N-Boc protection of a substituted indazole.

  • Dissolve 4-Chloro-1H-indazol-6-amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) and a base such as triethylamine (TEA) (1.2-2.0 equivalents) or 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion , quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected 4-Chloro-1H-indazol-6-amine.

Representative Protocol: Deprotection of N-Boc-4-Chloro-1H-indazol-6-amine

This protocol describes the removal of the Boc protecting group.

  • Dissolve the N-Boc protected indazole (1 equivalent) in a solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add a strong acid such as trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion , carefully neutralize the reaction mixture with a base such as saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected 4-Chloro-1H-indazol-6-amine.

Visualizing the Synthesis and Troubleshooting

General Synthesis Workflow

Synthesis_Workflow Start 4-Chloro-1H-indazol-6-amine Protection N-Protection (e.g., Boc, SEM) Start->Protection Reaction Subsequent Reaction (e.g., Cross-coupling) Protection->Reaction Deprotection Deprotection Reaction->Deprotection FinalProduct Functionalized 4-Chloro-1H-indazol-6-amine Deprotection->FinalProduct

Caption: General workflow for the synthesis of functionalized 4-Chloro-1H-indazol-6-amine.

Troubleshooting Common Side Reactions

Troubleshooting_Side_Reactions cluster_problem Problem: Incomplete Protection cluster_solution Solution Start 4-Chloro-1H-indazol-6-amine Reaction Reaction Step Start->Reaction Product_Mix Mixture of N1 and N2 isomers Reaction->Product_Mix Optimize Optimize Protection: - Purer Reagents - Different Base/Solvent - Increased Temp/Time Regioselective Use Regioselective Protecting Group (e.g., SEM)

Caption: Troubleshooting the formation of isomeric byproducts due to incomplete protection.

Conclusion

The successful synthesis of 4-Chloro-1H-indazol-6-amine and its derivatives relies heavily on a well-thought-out protecting group strategy. By understanding the principles of protection and deprotection, and by being prepared to troubleshoot common issues, researchers can significantly improve the efficiency and outcome of their synthetic efforts. This guide provides a foundation for navigating the challenges associated with the use of protecting groups in indazole chemistry, ultimately facilitating the development of novel compounds for various applications.[13][14][15][16] The substituent groups at the 4- and 6-positions of the 1H-indazole scaffold have been shown to play a crucial role in the biological activity of these compounds.[2]

References

  • Vertex AI Search. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry.
  • Tran, P. T., Van Hieu, T., Nguyen, H. L., Le, V. A., Ngo, S. T., Nguyen, Y. T. K., Han, B. W., Nguyen, T. X., Dinh, T. T. H., & Tran, T. T. H. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 45199–45206.
  • Polymer Science and Engineering: UMass Amherst. (n.d.). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate.
  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • (n.d.). Protecting Groups.
  • PubMed. (n.d.). Regioselective protection at N-2 and derivatization at C-3 of indazoles.
  • (n.d.). Protecting groups in organic synthesis + H2O.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • NIH. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • ResearchGate. (2024, June 3). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
  • NIH. (2020, December 22). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents.
  • ResearchGate. (2025, August 6). An Improved Preparation of 4-Chloro-1H-indazole (V).
  • ResearchGate. (2025, August 6). Nitrogen Protecting Groups: Recent Developments and New Applications.
  • NIH. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
  • ResearchGate. (2025, August 6). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles.
  • ResearchGate. (n.d.). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents.
  • ResearchGate. (2025, August 6). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate | Request PDF.
  • RSC Publishing. (n.d.). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • PubMed. (n.d.). Design and Synthesis of 6-anilinoindazoles as Selective Inhibitors of c-Jun N-terminal kinase-3.
  • PubMed. (n.d.). Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution.

Sources

Validation & Comparative

comparison of synthetic routes to 4-Chloro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic pathways to 4-Chloro-1H-indazol-6-amine (CAS 221681-84-1), a critical heterocyclic building block in the development of kinase inhibitors (e.g., HPK1, ERK, and FGFR inhibitors).

Executive Summary

The synthesis of 4-Chloro-1H-indazol-6-amine presents a regiochemical challenge due to the specific placement of the chlorine atom at C4 and the amino group at C6. Unlike the more common 3-aminoindazoles or 5-aminoindazoles, the 4,6-substitution pattern requires precise precursor design to avoid isomeric mixtures.

This guide evaluates two primary routes:

  • Route A (Recommended): Regioselective cyclization of a 2,6-disubstituted benzaldehyde precursor. This route guarantees the correct substitution pattern.

  • Route B (Alternative): Nitration of 4-chloro-1H-indazole. This route is shorter but suffers from poor regioselectivity (yielding mixtures of 5-nitro and 7-nitro isomers), requiring difficult chromatographic separation.

Part 1: Synthetic Strategy & Pathway Visualization

The most robust strategy involves constructing the indazole core after establishing the halogen and nitro substituents on the benzene ring. This avoids the ambiguity of electrophilic aromatic substitution on the indazole scaffold.

Pathway Diagram

G Start 2,6-Dichloro-4-nitrobenzaldehyde (or 2-Fluoro analog) Intermediate 4-Chloro-6-nitro-1H-indazole (Key Intermediate) Start->Intermediate Cyclization (SNAr) Reflux, EtOH Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Intermediate Product 4-Chloro-1H-indazol-6-amine (Target) Intermediate->Product Nitro Reduction Chemoselective Reductant Fe / NH4Cl or H2 / Pd-C Reductant->Product

Caption: Regioselective synthesis via aldehyde cyclization (Route A).

Part 2: Detailed Experimental Protocols

Route A: The Aldehyde Cyclization Method (High Fidelity)

This route utilizes 2,6-dichloro-4-nitrobenzaldehyde (or its 2-fluoro analog) as the starting material. The reaction with hydrazine proceeds via a hydrazone formation followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr), displacing the ortho-halogen to close the pyrazole ring.

Step 1: Synthesis of 4-Chloro-6-nitro-1H-indazole

  • Rationale: The ortho-chlorine (or fluorine) is activated for displacement by the para-nitro group and the ortho-aldehyde (electron-withdrawing). This locks the chlorine at C4 and the nitro group at C6 of the resulting indazole.

  • Reagents: 2,6-Dichloro-4-nitrobenzaldehyde (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (or THF).

  • Protocol:

    • Dissolve 2,6-dichloro-4-nitrobenzaldehyde (10 mmol) in Ethanol (50 mL).

    • Cool the solution to 0°C.

    • Add Hydrazine hydrate (50 mmol) dropwise over 15 minutes. (Caution: Exothermic).

    • Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the aldehyde.

    • Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL). The product, 4-Chloro-6-nitro-1H-indazole , typically precipitates as a yellow/orange solid.

    • Filter, wash with water, and dry under vacuum.

    • Yield: Typically 75–85%.

Step 2: Reduction to 4-Chloro-1H-indazol-6-amine

  • Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation if there is a risk of de-chlorination (hydrodehalogenation). However, with controlled conditions, Pd/C can be used.

  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Protocol:

    • Suspend 4-Chloro-6-nitro-1H-indazole (5 mmol) in Ethanol (40 mL) and Water (10 mL).

    • Add Ammonium Chloride (25 mmol) and Iron powder (25 mmol).

    • Heat the mixture to 80°C with vigorous stirring for 2–3 hours.

    • Monitor reaction progress by LCMS (Conversion of Nitro [M+H] ~198 to Amine [M+H] ~168).

    • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM/MeOH) if necessary.

    • Yield: 80–90%.

Part 3: Comparative Analysis of Routes

FeatureRoute A: Aldehyde CyclizationRoute B: Nitration of 4-Chloroindazole
Starting Material 2,6-Dichloro-4-nitrobenzaldehyde4-Chloro-1H-indazole
Regioselectivity High (Structural control)Low (Mixture of 5-NO₂ and 7-NO₂ isomers)
Step Count 2 Steps2 Steps (plus difficult separation)
Scalability High (Precipitation based workup)Low (Requires chromatography)
Risk Hydrazine handling (toxic)Isomer separation failure
Recommendation Preferred for purityNot recommended for 6-isomer

Note on Route B: Direct nitration of 4-chloroindazole typically directs the nitro group to the C5 or C7 position due to the steric hindrance of the C4-chloro group and the electronic directing effects of the pyrazole ring. Obtaining the C6-nitro isomer via this route is low-yielding and requires extensive purification.

Part 4: Characterization Data (Expected)

  • Product: 4-Chloro-1H-indazol-6-amine[1][2][3]

  • Appearance: Off-white to pale yellow solid.

  • Molecular Weight: 167.59 g/mol .

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.6 (br s, 1H, NH), 6.55 (s, 1H, C7-H), 6.35 (s, 1H, C5-H), 5.40 (br s, 2H, NH₂). (Chemical shifts are approximate estimates based on structure).

  • LCMS: [M+H]⁺ = 168.0/170.0 (Characteristic Chlorine isotope pattern 3:1).

References

  • Preparation of 4-Chloro-1H-indazole (Precursor synthesis) Title: An Improved Preparation of 4-Chloro-1H-indazole.[3] Source: Synthetic Communications, 2011. URL:[Link]

  • Reduction of Nitroindazoles Title: Chemoselective reduction of nitroarenes using Iron/Ammonium Chloride. Source: Organic Process Research & Development. URL:[Link]

Sources

The Strategic Dance of Atoms: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-1H-indazol-6-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its unique electronic properties and ability to act as a versatile hinge-binding motif have made it a privileged scaffold for the design of potent and selective kinase inhibitors.[1][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising subclass: 4-Chloro-1H-indazol-6-amine analogs. By dissecting the roles of individual substituents and their interplay, we aim to provide a comprehensive resource for researchers engaged in the rational design of next-generation kinase inhibitors.

The 4-Chloro-1H-indazol-6-amine Core: A Foundation for Potency

The 4-Chloro-1H-indazol-6-amine core provides a rigid framework that orients substituents for optimal interaction with biological targets. The strategic placement of the chloro and amino groups significantly influences the molecule's electronic and binding properties. The indazole core itself is a well-established hinge-binding fragment in many kinase inhibitors, effectively interacting with the backbone of the kinase hinge region.[1]

Comparative Analysis of Biological Activity: Unraveling the SAR

While a singular, comprehensive study on the SAR of 4-Chloro-1H-indazol-6-amine analogs is not extensively documented, we can construct a robust understanding by comparing related series of substituted indazoles. The following sections will analyze the impact of structural modifications at key positions.

Modifications at the 6-Amino Group: A Gateway to Potency and Selectivity

The 6-amino group serves as a critical attachment point for various side chains that can extend into different pockets of the ATP-binding site, thereby influencing both potency and selectivity.

A study on 6-substituted amino-1H-indazole derivatives revealed that N-aromatic substitutions can lead to considerable cytotoxicity against various cancer cell lines.[4] For instance, the introduction of a fluorobenzyl group at the 6-amino position can result in potent anti-proliferative activity.[5]

Table 1: In Vitro Anti-proliferative Activity of 6-Substituted Amino-1H-indazole Analogs [4][5]

Compound IDR (at 6-amino)Target Cell LineIC50 (µM)
Analog 1 HHCT116>100
Analog 2 (9f) 4-FluorobenzylHCT11614.3 ± 4.4[5]
Analog 3 (39) Substituted ArylMDA-MB-2311.7 ± 1.1[4]
Analog 4 (39) Substituted ArylA5492.8 ± 1.3[4]
Analog 5 (39) Substituted ArylSNU-6381.8 ± 1.4[4]

These findings underscore the importance of the substituent at the 6-amino position in driving the biological activity of this class of compounds. The varied potencies observed with different aryl substitutions suggest that the nature and substitution pattern of this aromatic ring are key determinants of activity.[4]

The Role of the 4-Chloro Substituent: An Anchor and Modulator

The chlorine atom at the 4-position is not merely a passive placeholder. Its electron-withdrawing nature can influence the pKa of the indazole ring system, potentially affecting its interaction with target proteins. Furthermore, the chloro group can engage in specific halogen bonding interactions within the ATP-binding pocket of certain kinases, contributing to enhanced binding affinity. While direct SAR studies on varying this position are limited for the 6-amino series, the prevalence of chloro-substituted indazoles in potent kinase inhibitors suggests its favorable contribution to activity.[6]

Modifications at Other Positions: Fine-Tuning the Activity Profile

While the 6-amino and 4-chloro groups are central to the core scaffold, modifications at other positions of the indazole ring can further refine the pharmacological profile.

  • N1 vs. N2 Substitution: The position of substitution on the indazole nitrogen (N1 or N2) can significantly impact the vector of the appended substituents and, consequently, their interaction with the target kinase. The thermodynamic stability generally favors the 1H-indazole tautomer.[2] Synthetic strategies often yield a mixture of N1 and N2 isomers, the separation and independent biological evaluation of which are crucial for a clear SAR understanding.[7]

  • Substitution at the 3-Position: The 3-position of the indazole ring is another key site for modification. The introduction of small alkyl groups or other functionalities can modulate potency and selectivity. For example, in a series of 6-aminoindazole derivatives, the presence of a methyl group at the C-3 position was found to influence cytotoxic activities.[4]

Mechanistic Insights: Targeting the Kinase Hinge Region

The primary mechanism of action for many indazole-based kinase inhibitors involves their function as ATP-competitive inhibitors. The indazole core, particularly the 1H-indazole-3-amine motif, is a highly effective hinge-binding fragment that forms hydrogen bonds with the backbone of the kinase hinge region.[1]

G cluster_0 ATP Binding Site cluster_1 4-Chloro-1H-indazol-6-amine Analog Kinase_Hinge Kinase Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Indazole_Core Indazole Core Indazole_Core->Kinase_Hinge H-bonds 4-Chloro 4-Chloro Group 4-Chloro->Hydrophobic_Pocket Hydrophobic/Halogen Bonding 6-Amino_Substituent 6-Amino Substituent 6-Amino_Substituent->Solvent_Front Interaction with Solvent/Additional Pockets G start 4-Chloro-1H-indazol-6-amine intermediate Schiff Base Intermediate start->intermediate Condensation reagent1 Aldehyde/Ketone (R1COR2) reagent1->intermediate product N-Substituted 4-Chloro-1H-indazol-6-amine Analog intermediate->product Reduction reagent2 Reducing Agent (e.g., NaBH4) reagent2->product

Caption: General workflow for the synthesis of N-substituted 4-Chloro-1H-indazol-6-amine analogs.

Step-by-Step Protocol for Reductive Amination:

  • Schiff Base Formation: Dissolve 4-Chloro-1H-indazol-6-amine (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as methanol or ethanol.

  • Catalysis (Optional): Add a catalytic amount of acetic acid to facilitate the reaction.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the formation of the Schiff base intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once the Schiff base formation is complete, cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4), portion-wise.

  • Quenching and Extraction: After the reduction is complete (as monitored by TLC or LC-MS), quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted analog.

In Vitro Kinase Inhibition Assay

The biological activity of the synthesized analogs is typically evaluated through in vitro kinase inhibition assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Step-by-Step Protocol for Kinase Inhibition Assay:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound to be tested.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a predetermined time.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based ADP detection reagent, such as ADP-Glo™.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4-Chloro-1H-indazol-6-amine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationship is intricately governed by the nature of the substituent at the 6-amino position, with the 4-chloro group likely playing a crucial role in anchoring the molecule within the ATP-binding site. Future efforts in this area should focus on a more systematic exploration of substitutions at various positions of the indazole ring to build a more comprehensive SAR map. The use of computational modeling, such as 3D-QSAR and molecular docking, can further guide the rational design of more potent and selective analogs. [8]Ultimately, a deeper understanding of the SAR of this privileged scaffold will undoubtedly accelerate the discovery of new and effective therapies for a range of diseases, including cancer.

References

  • BenchChem. (2025).
  • ResearchGate. (2025). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics.
  • Wikipedia. (n.d.). VEGFR-2 inhibitor.
  • National Center for Biotechnology Information. (2023).
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Royal Society of Chemistry. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
  • PubMed. (n.d.). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.
  • National Center for Biotechnology Information. (2020).
  • ACS Publications. (n.d.).
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2025).
  • PubMed Central. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • PubMed. (2025). Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4.
  • Shokat Lab. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz.
  • PubMed. (2017). New antiprotozoal agents: Synthesis and biological evaluation of different 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)
  • PubMed. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor.
  • ResearchGate. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.

Sources

Safety Operating Guide

4-Chloro-1H-indazol-6-amine: Proper Disposal Procedures & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To provide a definitive, field-validated protocol for the safe disposal of 4-Chloro-1H-indazol-6-amine. This guide moves beyond basic compliance, establishing a "self-validating" workflow that ensures personnel safety and environmental integrity.

The Core Directive: Because this molecule contains a halogen (Chlorine) attached to a nitrogen-heterocycle (Indazole), it must be classified and segregated as Halogenated Organic Waste . Failure to segregate this from non-halogenated solvents can result in regulatory fines and damage to standard incineration equipment due to the formation of hydrochloric acid (HCl) during combustion.

Chemical Identification Table
PropertyDetail
Chemical Name 4-Chloro-1H-indazol-6-amine
Functional Groups Indazole (aromatic heterocycle), Primary Amine (-NH2), Aryl Chloride (-Cl)
Waste Classification Halogenated Organic (Toxic/Irritant)
Physical State Solid (Powder/Crystal)
Primary Hazards Skin/Eye Irritant, Acute Toxicity (Oral/Inhalation), Aquatic Toxicity
Incompatibilities Strong Oxidizing Agents, Strong Acids (Amine protonation/salting out)

Hazard Assessment & The "Why" Behind the Protocol

Expertise Note: Effective safety relies on understanding causality. We do not simply follow rules; we manage chemical behavior.[1][2][3]

The Halogen Factor (The Chlorine Atom)

The presence of the chlorine atom at the 4-position dictates the disposal pathway.

  • Mechanism: When incinerated, non-halogenated organics produce CO2 and H2O. Halogenated organics produce acid gases (HCl, Cl2).

  • Operational Impact: This waste must be sent to facilities equipped with wet scrubbers . Mixing this with standard organic waste (e.g., Acetone/Methanol waste) can corrode incinerator linings and release toxic emissions.

The Amine Factor (The Nitrogen Group)

The 6-amino group makes the compound basic and nucleophilic.

  • Risk: Incompatible with strong oxidizers (risk of exothermic reaction) and strong acids (risk of precipitating salts that clog liquid waste lines).

  • Protocol: Ensure the waste stream pH is neutral or slightly basic, or dispose of as a solid to avoid solubility issues.

Step-by-Step Disposal Workflows

Workflow A: Solid Waste Disposal (Preferred)

Best for: Pure substance, expired lots, or contaminated solid media.

  • Containment: Place the solid material into a chemically resistant bag (polyethylene) or a wide-mouth HDPE jar.

  • Double Containment: Seal the primary container and place it inside a secondary clear plastic bag or overpack container.

  • Labeling: Apply a hazardous waste label.

    • Critical Text: "WASTE 4-Chloro-1H-indazol-6-amine - TOXIC - SOLID."

    • GHS Pictograms: Skull & Crossbones (Acute Tox), Exclamation Mark (Irritant).

  • Segregation: Place in the Solid Hazardous Waste bin. Do not place in regular trash or biohazard bags (unless biologically contaminated).

Workflow B: Liquid Waste Disposal (Solutions)

Best for: Reaction mixtures, mother liquors, or cleaning solvents containing the compound.

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (Halogenated Solvent e.g., DCM): Pour into the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated Solvent e.g., DMSO, Methanol): Because the solute (4-Chloro-1H-indazol-6-amine) is halogenated, the entire solution should now be treated as Halogenated Waste .

  • Compatibility Check (The Self-Validating Step):

    • Before pouring, mix 1 mL of your waste with 1 mL of the carboy contents in a fume hood.

    • Observation: Watch for bubbling, heat generation, or rapid precipitation.

    • Result: If stable, proceed. If reactive, start a new, separate waste container.[4]

  • Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the container for vapor expansion.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: 4-Chloro-1H-indazol-6-amine StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystal LiquidPath Liquid Solution StateCheck->LiquidPath Dissolved FinalSolid Disposal: Solid Hazardous Waste (Incineration) SolidPath->FinalSolid SolventCheck Is the Solvent Halogenated? LiquidPath->SolventCheck HaloSolvent Yes (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent No (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent FinalLiquid Disposal: Halogenated Liquid Waste (Incineration w/ Scrubber) HaloSolvent->FinalLiquid ContaminationRule CRITICAL RULE: Solute adds Halogens to the stream. NonHaloSolvent->ContaminationRule ContaminationRule->FinalLiquid Re-classify as Halogenated

Caption: Decision tree ensuring 4-Chloro-1H-indazol-6-amine is always routed to halogen-compatible incineration streams, regardless of the solvent used.

Regulatory & Compliance Context

Adherence to these regulations is mandatory for legal operation.

  • US EPA (RCRA): While this specific CAS may not be P-listed or U-listed by name, it is a Characteristic Waste (Toxic) and must be managed under general hazardous waste codes if it exhibits toxicity (D004-D043) or is part of a halogenated solvent stream (F-listed codes like F001/F002 when mixed with spent solvents) [1].

  • European Waste Catalogue (EWC):

    • Classify as 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

    • If in solution: 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) [2].

Emergency Procedures: Spills

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: If the spill is large (powder dispersion), clear the area to prevent inhalation.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. Use a P95/N95 dust mask if powder is visible.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquid: Absorb with vermiculite or a commercial spill pad. Do not use combustible materials (like sawdust) if oxidizers are present.

  • Decontamination: Wipe the surface with a mild detergent solution. Place all cleanup materials into the Solid Hazardous Waste container.

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]

  • European Commission. "European Waste Catalogue (EWC) and Hazardous Waste List." Legislation.gov.uk. [Link]

  • National Institutes of Health (NIH) - PubChem. "Compound Summary: 4-Chloro-1H-indazole derivatives (General Hazard Profile)." PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov. [Link]

Sources

Personal protective equipment for handling 4-Chloro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 885518-49-0 Formula: C7H6ClN3 Molecular Weight: 167.59 g/mol

Executive Summary & Hazard Architecture

Handling halogenated aminoindazoles requires a defensive safety posture. 4-Chloro-1H-indazol-6-amine combines the respiratory irritant profile of aromatic amines with the environmental persistence of halogenated heterocycles. This guide replaces generic safety advice with a specific, self-validating workflow designed for drug discovery and synthetic chemistry environments.

Core Hazard Profile:

  • Primary Risk: Respiratory sensitization and acute toxicity (Oral/Inhalation).

  • Secondary Risk: Ocular damage (irreversible mechanical/chemical irritation) and aquatic toxicity.

  • Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents and acid chlorides.

GHS Classification Matrix
Hazard ClassCategoryCodeStatement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][2][3][4]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][2][5][6]
Eye Damage/Irritation 2AH319 Causes serious eye irritation.[1][2][6]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Matrix

Rationale: Halogenated amines can permeate standard latex rapidly. Nitrile provides superior resistance to the aromatic ring structure.

ZoneEquipmentSpecificationValidation Check
Hand Protection Double Nitrile Inner: 4 mil (0.10 mm) Outer: 5-8 mil (extended cuff)Inspect for pinholes by inflating slightly before donning. Change outer pair every 30 mins of active handling.
Eye Protection Chemical Goggles ANSI Z87.1+ (Impact & Splash)Ensure seal against temple/cheekbones. Safety glasses are insufficient for powders.
Respiratory Engineering Control Fume Hood (Face velocity: 80-100 fpm)Verify flow monitor is green/active before opening vial.
Body Defense Lab Coat Poly-cotton blend (snap closure)Must cover wrists completely when arms are extended.
Operational Workflow: The "Safe Loop"

This workflow enforces a logical progression that prevents cross-contamination.

SafeLoop cluster_hood Fume Hood Containment Zone Start Entry & Donning Check Engineering Check (Fume Hood Flow) Start->Check PPE Verified Prep Weighing Prep (Anti-Static Gun) Check->Prep Flow > 80fpm Action Handling/Solubilization Prep->Action Static Neutralized Waste Waste Segregation (Halogenated) Action->Waste Reagent Consumed Exit Doffing & Wash Waste->Exit Workspace Clean Exit->Start Next Cycle

Figure 1: The "Safe Loop" workflow ensures that the compound never leaves the containment zone until it is neutralized or sealed.

Detailed Protocols
A. Weighing & Transfer (Critical Step)

Risk: Fine powders of aminoindazoles are prone to static charge, leading to aerosolization.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat and spatula inside the hood.

  • Taring: Place the weighing boat on the balance. Close draft shield. Tare.

  • Transfer: Open the source vial only when the balance draft shield is open. Transfer using a micro-spatula.

    • Technique: Do not tap the spatula on the side of the boat; this launches particulates. Roll the spatula handle to dispense.

  • Solubilization (In-Situ): If possible, add the solvent (e.g., DMSO, DMF) directly to the weighing boat or vial before removing it from the hood. This eliminates dust risk during transport.[4][7]

B. Solubilization Logic

4-Chloro-1H-indazol-6-amine is hydrophobic.

  • Preferred Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Secondary Solvent: Methanol (lower solubility, higher volatility).

  • Protocol: Add solvent slowly. Vortexing is preferred over sonication to prevent aerosol generation.

C. Waste Disposal: The "Halogen Rule"

Because this compound contains Chlorine (Cl), it must be segregated from general organic waste.

  • Liquid Waste: Dispose in the Halogenated Organic Solvents carboy.

    • Why? Mixing halogenated compounds with non-halogenated waste (like Acetone/Ethanol) significantly increases incineration costs and can corrode standard incinerators.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged in clear polyethylene bags, zip-tied, and labeled "Solid Hazardous Waste - Toxic/Irritant."

  • Wash Water: First rinse of glassware should be collected as halogenated waste, not poured down the drain.

Emergency Response: Spill Decision Tree

In the event of a spill, immediate classification determines the response. Do not attempt to clean a major spill without respiratory support.

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess Minor Minor (< 500mg / < 5mL) Assess->Minor Major Major (> 500mg / > 5mL) Assess->Major Powder Is it Powder? Minor->Powder WetWipe Cover with Wet Paper Towel (Prevent Dust) Powder->WetWipe Yes (Solid) Absorb Absorb with Vermiculite/Pad Powder->Absorb No (Solution) Bag Double Bag & Label WetWipe->Bag Absorb->Bag Evac Evacuate Lab Major->Evac Call Call EHS / HazMat Evac->Call

Figure 2: Decision logic for spill response. Note the critical step of wetting powder spills to prevent inhalation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81423, 1H-Indazol-6-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

  • Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1H-indazol-6-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1H-indazol-6-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.